Scriptaid
Description
Scriptaid is a histone deacetylase (HDAC) inhibitor researched for its anti-tumor properties.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYUFSDZATMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274458 | |
| Record name | scriptaid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287383-59-9 | |
| Record name | Scriptaid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scriptaid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | scriptaid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCRIPTAID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Scriptaid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scriptaid is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histone and non-histone proteins, this compound induces hyperacetylation, leading to a cascade of cellular events including cell cycle arrest, apoptosis, and the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. Recent evidence also points to a secondary mechanism involving the stabilization of G-quadruplex DNA structures, further expanding its potential therapeutic applications.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms with varying potency.[1][2][3] Its chemical structure, featuring a hydroxamic acid group, is critical for its inhibitory activity. This group chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic function. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.
Chemical Structure
This compound, with the IUPAC name N-Hydroxy-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-hexanamide, is a synthetic compound.[4]
-
Molecular Formula: C₁₈H₁₈N₂O₄[4]
-
Molecular Weight: 326.35 g/mol
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 Value (µM) | Reference |
| HDAC1 | 0.2 | [1][2][3] |
| HDAC1 | ~0.6 | [5] |
| HDAC2 | 0.7 | [1][2][3] |
| HDAC3 | 0.1 | [1][2][3] |
| HDAC3 | ~0.6 | [5] |
| HDAC3-NCOR2 complex | 0.32 | [6] |
| HDAC6 | 0.01 | [1][2][3] |
| HDAC6 | 0.034 | [6] |
| HDAC7 | 0.84 | [6] |
| HDAC8 | 0.3 | [1][2][3] |
| HDAC8 | ~1.0 | [5] |
| HDAC10 | 0.3 | [1][2][3] |
Key Signaling Pathways Modulated by this compound
The inhibition of HDACs by this compound leads to the altered expression of numerous genes, impacting several critical cellular signaling pathways.
Cell Cycle Regulation
This compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2][3][7] This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, and the downregulation of oncogenes like c-Myc.[8]
Caption: this compound-induced cell cycle arrest pathway.
Apoptosis Induction
This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. One identified mechanism involves the activation of the Jun N-terminal kinase (JNK) pathway in a Ras-dependent manner.[8]
Caption: JNK-mediated apoptosis induced by this compound.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorogenic)
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against purified HDAC isoforms.[6][9]
Materials:
-
Recombinant purified HDAC isoforms (e.g., from BPS Bioscience)
-
Fluorogenic HDAC assay kit (e.g., BPS Bioscience, BioVision)
-
This compound (or other test compounds) dissolved in DMSO
-
HeLa nuclear extract (as a source of HDACs)
-
Assay buffer
-
Fluorometric substrate (containing an acetylated lysine side chain)
-
Lysine developer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a positive control (e.g., Trichostatin A) and a vehicle control (DMSO).
-
In a 96-well plate, add the test compounds, assay buffer, and the fluorometric HDAC substrate to HeLa nuclear extracts or purified HDAC enzymes.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the lysine developer.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 370 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Cytotoxicity Assay (Resazurin Fluorimetric Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., SW480, HeLa)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Multi-plate fluorescence reader
Procedure:
-
Seed cells into 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.5 µM to 500 µM) for 48 hours. Include a DMSO vehicle control.
-
Add resazurin solution to each well and incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Measure the fluorescence using a multi-plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is employed to analyze the effect of this compound on cell cycle distribution.[1][2][3]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow for Studying HDAC Inhibitors
The following diagram illustrates a general workflow for the investigation of HDAC inhibitors like this compound, from initial screening to in vivo validation.
Caption: A typical experimental workflow for HDAC inhibitor studies.
Novel Mechanism: G-Quadruplex Stabilization
Recent research has uncovered a novel mechanism of action for this compound beyond HDAC inhibition. It has been shown to bind to and stabilize G-quadruplex (G4) DNA structures, particularly in ribosomal DNA.[1][2][3] This interaction interferes with RNA polymerase I transcription, leading to nucleolar stress and DNA damage, which contributes to its anti-tumor effects.[1][2][3][10] This dual-action capability makes this compound a particularly interesting compound for further investigation in cancer therapy.
Conclusion
This compound is a multifaceted molecule that exerts its primary anti-tumor effects through the potent inhibition of histone deacetylases, leading to widespread changes in gene expression that promote cell cycle arrest and apoptosis. Its well-characterized inhibitory profile against various HDAC isoforms, coupled with a growing understanding of its impact on cellular signaling pathways, solidifies its importance as a tool for epigenetic research and a potential therapeutic agent. The discovery of its ability to stabilize G-quadruplexes adds another layer to its mechanism of action, opening new avenues for drug development and combination therapies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and other HDAC inhibitors.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. This compound | C18H18N2O4 | CID 5186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of histone deacetylase inhibitor this compound as a single agent for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor, this compound, induces glioma cell apoptosis through JNK activation and inhibits telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Scriptaid's Role in Epigenetic Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are pivotal in regulating gene expression without altering the underlying DNA sequence. Among the key players in this intricate process are histone deacetylases (HDACs), enzymes that play a crucial role in chromatin compaction and transcriptional repression. Scriptaid, a potent hydroxamic acid-based pan-HDAC inhibitor, has emerged as a significant tool in epigenetic research and a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's core function in epigenetic regulation, its mechanism of action, and its impact on gene expression. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and Epigenetic Regulation
Epigenetic regulation refers to heritable changes in gene function that do not involve changes in the DNA sequence. The two most characterized epigenetic mechanisms are DNA methylation and histone modifications. Histone proteins, which package DNA into a compact structure called chromatin, can be post-translationally modified in various ways, including acetylation, methylation, phosphorylation, and ubiquitination.
Histone acetylation is a dynamic process regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.
This compound is a potent, broad-spectrum inhibitor of Class I and Class II HDACs.[1][2][3] By inhibiting HDAC activity, this compound leads to an accumulation of acetylated histones, thereby promoting a more open chromatin state and facilitating the expression of genes that were previously silenced or downregulated.[4][5] This ability to remodel chromatin and reactivate gene expression underlies its potential in various therapeutic areas, particularly in oncology.[6][7]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of histone deacetylases. It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking their catalytic activity. This inhibition is not selective for a single HDAC isoform but rather targets a broad range of Class I (HDAC1, 2, 3, 8) and Class II (HDAC6, 10) enzymes.[2][3]
The inhibition of HDACs by this compound leads to a global increase in histone acetylation, particularly on histone H3 and H4 tails.[4][5] Specific lysine residues, such as H3K9 and H3K14, have been shown to be hyperacetylated following this compound treatment.[6][8] This hyperacetylation alters the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin conformation. This "open" chromatin allows transcription factors and the transcriptional machinery to access gene promoter and enhancer regions, ultimately leading to the activation of gene expression.[9]
Recent studies have also suggested that this compound may have additional mechanisms of action, including the ability to bind to and stabilize G-quadruplex structures in ribosomal DNA, which can impair RNA polymerase I transcription.[2]
Quantitative Data on this compound's Activity
The following tables summarize quantitative data from various studies on the efficacy and effects of this compound in different experimental contexts.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.2[2][3] |
| HDAC2 | 0.7[2][3] |
| HDAC3 | 0.1[2][3] |
| HDAC6 | 0.01[2][3] |
| HDAC8 | 0.3[2][3] |
| HDAC10 | 0.3[2][3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Effect |
| RKO | Colorectal Cancer | - | Induces G1 arrest at 0.5 and 1.0 µM; G1 and G2/M arrest at 2.0 µM.[6] |
| MDA-MB-231 | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |
| MDA-MB-435 | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |
| Hs578t | Breast Cancer | 0.5-1.0 µg/mL | Inhibits cell growth, increases acetylated H3 and H4.[1][5] |
| HeLa | Cervical Cancer | 2 µM (at 48h) | Inhibits cell growth.[1] |
| Ishikawa | Endometrial Cancer | 9 µM | Inhibits proliferation.[10] |
| SK-OV-3 | Ovarian Cancer | 55 µM | Inhibits proliferation.[10] |
| SW480 | Colorectal Cancer | - | Induces G2/M arrest.[3] |
| SQ-20B | Head and Neck Squamous Carcinoma | 5 µM | Enhances radiosensitization.[11] |
Table 3: Effects of this compound on Gene Expression
| Cell Line | Treatment | Gene | Fold Change in mRNA Expression |
| MDA-MB-231 | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |
| MDA-MB-435 | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |
| Hs578t | 1 µg/mL this compound (48h) | Estrogen Receptor (ER) | ~2,000-20,000 fold increase[4][5] |
| Porcine SCNT Embryos | 500 nmol/L this compound | Oct4, Klf4, Nanog | Increased expression[8] |
| Porcine SCNT Embryos | 500 nmol/L this compound | Caspase-3 | Decreased expression[8] |
Key Signaling Pathways Modulated by this compound
This compound-induced changes in gene expression can impact various cellular signaling pathways. One of the well-documented pathways affected by this compound is the PTEN/AKT pathway, which is crucial for cell survival and proliferation.
Caption: this compound modulates the PTEN/AKT signaling pathway.
In the context of traumatic brain injury, this compound has been shown to prevent the decrease in phosphorylated (inactive) PTEN and phosphorylated (active) AKT.[12] By inhibiting HDACs, this compound may lead to the maintenance of PTEN in its phosphorylated, less active state. This, in turn, allows for the activation of the pro-survival AKT signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor alpha (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]
- 6. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effects of Epigenetics Drugs this compound and Zebularine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, a novel histone deacetylase inhibitor, enhances the response of human tumor cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
Scriptaid's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scriptaid, a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a significant modulator of cell cycle progression, primarily inducing cell cycle arrest at the G1/S and G2/M checkpoints. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data and detailed experimental protocols. By inhibiting HDAC enzymes, this compound leads to hyperacetylation of histones, altering chromatin structure and gene expression. A key consequence of this epigenetic modification is the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21, a pivotal regulator of cell cycle checkpoints. This guide will delineate the signaling pathways involved, present quantitative data on this compound's efficacy in various cancer cell lines, and provide comprehensive methodologies for the key experiments used to elucidate these effects.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression. HDAC inhibitors, such as this compound, reverse this process, leading to histone hyperacetylation and the activation of tumor suppressor genes.
This compound has been shown to inhibit cell growth in a dose-dependent manner in various cancer cell lines.[1] Its primary mechanism of action involves the induction of cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[1][2] This guide will explore the intricate details of how this compound exerts its influence on the cell cycle machinery.
Mechanism of Action: From HDAC Inhibition to Cell Cycle Arrest
This compound's primary molecular target is the family of histone deacetylase enzymes. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from the lysine residues of histone tails. This increase in histone acetylation leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting the expression of genes that can halt cell cycle progression.
The Central Role of p21 (CDKN1A)
A master regulator of the cell cycle, p21 (also known as WAF1/Cip1), is a potent cyclin-dependent kinase (CDK) inhibitor.[3] The expression of the CDKN1A gene, which encodes the p21 protein, is often silenced in cancer cells. This compound treatment leads to the hyperacetylation of histones at the CDKN1A promoter, resulting in its transcriptional activation.[4][5]
Increased levels of p21 protein directly bind to and inhibit the activity of cyclin-CDK complexes, which are the engines that drive the cell cycle forward.[6] Specifically, p21 can inhibit the activity of CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition.[6] By inhibiting these kinases, p21 effectively enforces a G1 checkpoint, preventing the cell from entering the DNA synthesis (S) phase.
Furthermore, this compound-induced p21 can also contribute to G2/M arrest, although the mechanisms are less fully elucidated than the G1 arrest.
Quantitative Data on this compound's Effects
The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest varies across different cancer cell lines and is dependent on the concentration and duration of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| HeLa | Cervical Cancer | 2 | 48 | [7] |
| Ishikawa | Endometrial Cancer | 9 | Not Specified | [8] |
| SK-OV-3 | Ovarian Cancer | 55 | Not Specified | [8] |
| MDA-MB-231 | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |
| MDA-MB-435 | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |
| Hs578t | Breast Cancer | 0.5-1.0 (µg/mL) | 48 | [8] |
| RKO | Colorectal Cancer | Not Specified | Not Specified | [1] |
Table 2: Effect of this compound on Cell Cycle Phase Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| RKO | 0.5 µM this compound | Increased | Decreased | No Significant Change | [1] |
| RKO | 1.0 µM this compound | Increased | Decreased | No Significant Change | [1] |
| RKO | 2.0 µM this compound | Increased | Decreased | Increased | [1] |
| Endometrial/Ovarian Cancer Cells | 5 µM this compound | Increased | Decreased | Not Specified | [8] |
| Endometrial/Ovarian Cancer Cells | 10 µM this compound | Not Specified | Decreased | Increased | [8] |
| HeLa | 2 µM this compound | Increased | Decreased | Not Specified | [9] |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, RKO) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[2]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Regulatory Proteins
This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as p21, cyclins, and CDKs.[10][11]
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-Cyclin D1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation
This protocol is used to determine the level of histone acetylation at specific gene promoters, such as the CDKN1A promoter.[3][12]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers specific for the promoter region of interest (e.g., CDKN1A) to quantify the amount of enriched DNA.
Conclusion
This compound effectively induces cell cycle arrest in a variety of cancer cell lines by inhibiting HDACs, leading to the transcriptional activation of the CDK inhibitor p21. This guide provides a comprehensive overview of the underlying mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology and drug development who are investigating the therapeutic potential of HDAC inhibitors like this compound. Further research into the nuanced effects of this compound on different cell types and in combination with other therapeutic agents will continue to be a promising avenue for advancing cancer treatment.
References
- 1. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scilit.com [scilit.com]
- 6. Inhibition of cyclin-dependent kinases by p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Scriptaid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scriptaid, a hydroxamic acid-containing compound, was one of the first histone deacetylase (HDAC) inhibitors identified through high-throughput screening. Initially investigated for its anti-cancer properties, its mechanism of action primarily involves the inhibition of class I and II HDAC enzymes, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression. This results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of cancer models. More recent research has unveiled a novel secondary mechanism of action for this compound: the stabilization of G-quadruplex (G4) structures in ribosomal DNA. This interaction impairs RNA polymerase I transcription, induces nucleolar stress, and contributes to DNA damage, further elucidating its potent anti-tumor effects. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted mechanisms of action of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.
Discovery and Development
This compound was identified in 2000 by Su et al. through a high-throughput transcriptional screening of a chemical library containing 16,320 compounds. The screen was designed to identify molecules that could augment a stably integrated transcriptional reporter, and this compound was found to produce the most significant effect, a 12- to 18-fold augmentation.[1] While this compound itself has not been developed for clinical use, its discovery was a pivotal moment in the field, paving the way for the development of other HDAC inhibitors, such as the structurally related Vorinostat (SAHA), which has been approved for clinical use.[2]
High-Throughput Screening Protocol for this compound Discovery
The following is a detailed methodology for the high-throughput screening that led to the identification of this compound, based on the original work by Su et al. and general HTS protocols.
Objective: To identify compounds that enhance the activity of a stably integrated transcriptional reporter gene.
Cell Line: PANC-1 human pancreatic cancer cell line, stably transfected with a luciferase reporter construct.
Materials:
-
PANC-1 cells with a stably integrated transcriptional reporter
-
DIVERset chemical library (16,320 compounds)
-
96-well microplates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Luciferase assay reagent
-
Luminometer
Workflow:
Procedure:
-
Cell Seeding: PANC-1 cells, stably expressing a luciferase reporter gene, are seeded into 96-well microplates at a predetermined density to ensure they are in the exponential growth phase during the assay.
-
Compound Addition: After overnight incubation to allow for cell adherence, compounds from the DIVERset library are added to each well at a final concentration typically in the low micromolar range. Control wells containing vehicle (e.g., DMSO) are included on each plate.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow the compounds to exert their biological effects.
-
Luciferase Assay: Following incubation, the cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added to each well.
-
Signal Detection: The luminescence, which is proportional to the luciferase activity and thus the transcriptional activity of the reporter, is measured using a luminometer.
-
Hit Identification: Compounds that produce a significant increase in luminescence compared to the vehicle control are identified as primary "hits."
-
Confirmation and Secondary Screens: Primary hits are then subjected to secondary assays to confirm their activity, determine their potency (e.g., dose-response curves), and elucidate their mechanism of action. This compound was identified as a potent hit in this screen.
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its potent anti-cancer effects.
Histone Deacetylase (HDAC) Inhibition
This compound is a pan-HDAC inhibitor, targeting multiple HDAC isoforms. It primarily inhibits Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes.[3]
HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to the hyperacetylation of these proteins. The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in altered gene expression. Key consequences of this include the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.
G-Quadruplex Stabilization
A more recently discovered mechanism of action for this compound is its ability to bind to and stabilize G-quadruplex (G4) structures.[3] G4s are non-canonical secondary DNA structures that form in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes, as well as in ribosomal DNA (rDNA).
By stabilizing G4 structures within the rDNA, this compound obstructs the binding of RNA polymerase I, a key enzyme responsible for the transcription of ribosomal RNA (rRNA). The inhibition of rRNA synthesis disrupts ribosome biogenesis, leading to a cellular stress response known as nucleolar stress. This, in turn, can trigger DNA damage pathways and ultimately contribute to apoptosis.
Quantitative Data
Inhibitory Activity of this compound
| Target | IC50 Value (µM) | Cell Line/Enzyme Source | Reference |
| HDAC Isoforms | |||
| HDAC1 | 0.07 | Recombinant Human | [3] |
| HDAC2 | 0.18 | Recombinant Human | [3] |
| HDAC3 | 0.08 | Recombinant Human | [3] |
| HDAC6 | 0.012 | Recombinant Human | [3] |
| HDAC8 | 0.15 | Recombinant Human | [3] |
| Cancer Cell Lines | |||
| HeLa (Cervical) | 2.0 | Human | [4] |
| RKO (Colon) | ~1.0 | Human | [5] |
| SW480 (Colon) | 1.7 | Human | [3] |
| Ishikawa (Endometrial) | 9.0 | Human | [1] |
| SK-OV-3 (Ovarian) | 55.0 | Human | [1] |
Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| RKO | Control (DMSO) | 55.4 | 32.1 | 12.5 | [5] |
| RKO | 0.5 µM this compound (48h) | 65.2 | 25.3 | 9.5 | [5] |
| RKO | 1.0 µM this compound (48h) | 68.7 | 20.1 | 11.2 | [5] |
| RKO | 2.0 µM this compound (48h) | 50.1 | 15.3 | 34.6 | [5] |
| SW480 | Control (DMSO) | 45.1 | 29.8 | 25.1 | [3] |
| SW480 | 1.7 µM this compound (24h) | 30.2 | 20.5 | 49.3 | [3] |
| Ishikawa | Control (DMSO) | 60.3 | 25.4 | 14.3 | [5] |
| Ishikawa | 5 µM this compound (48h) | 70.1 | 15.2 | 14.7 | [5] |
| Ishikawa | 10 µM this compound (48h) | 55.2 | 10.1 | 34.7 | [5] |
| SK-OV-3 | Control (DMSO) | 58.9 | 28.7 | 12.4 | [5] |
| SK-OV-3 | 10 µM this compound (48h) | 65.4 | 18.9 | 15.7 | [5] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted for studying changes in histone acetylation in cancer cells following this compound treatment.
Objective: To determine the effect of this compound on the acetylation of specific histone residues at target gene promoters.
Cell Line: Relevant cancer cell line (e.g., RKO, SW480).
Materials:
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody specific for acetylated histone (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for target gene promoter and control region
-
qPCR master mix and instrument
Workflow:
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with the desired concentration of this compound or vehicle for the specified time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the acetylated histone of interest. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a target gene known to be regulated by histone acetylation and a control genomic region. The relative enrichment of the target sequence in the this compound-treated sample compared to the control indicates the effect of this compound on histone acetylation at that locus.
G-Quadruplex Binding Assays
A suite of biophysical and biochemical assays can be used to investigate the interaction of this compound with G-quadruplex DNA.
Principle: This assay measures the displacement of a fluorescent dye that binds to G4 DNA upon the addition of a competing ligand (this compound).
Procedure: A G4-forming oligonucleotide is incubated with a fluorescent dye that exhibits increased fluorescence upon binding to the G4 structure (e.g., Thioflavin T). The fluorescence is measured before and after the addition of this compound. A decrease in fluorescence indicates that this compound has displaced the dye, signifying its binding to the G4 DNA.
Principle: The formation of a stable G4 structure can stall DNA polymerase during PCR. This assay assesses the ability of a ligand to stabilize the G4 and enhance this stalling.
Procedure: A DNA template containing a G4-forming sequence is used in a PCR reaction. The reaction is performed in the presence of increasing concentrations of this compound. The PCR products are then resolved on an agarose gel. An increase in the amount of the truncated product (due to polymerase stalling at the G4 site) with increasing this compound concentration indicates stabilization of the G4 structure.
Principle: CD spectroscopy is used to characterize the conformation of G4 DNA. Different G4 topologies (e.g., parallel, antiparallel) have distinct CD spectra.
Procedure: The CD spectrum of a G4-forming oligonucleotide is recorded in the absence and presence of this compound. Changes in the CD spectrum upon addition of this compound can indicate a conformational change in the G4 structure induced by ligand binding.
Principle: The binding of a small molecule to a nucleic acid can cause changes in the UV-Vis absorption spectrum of the molecule.
Procedure: The UV-Vis spectrum of this compound is recorded in the presence of increasing concentrations of G4 DNA. Changes in the absorbance and/or a shift in the wavelength of maximum absorbance (λmax) can indicate an interaction between this compound and the G4 DNA.
Modulation of Signaling Pathways
PTEN/AKT Signaling Pathway
This compound has been shown to modulate the PTEN/AKT signaling pathway, which is crucial for cell survival and proliferation. In some contexts, this compound treatment can prevent the decrease in phosphorylated (activated) AKT (p-AKT) and phosphorylated PTEN (p-PTEN).[6] The phosphorylation of PTEN can inactivate its tumor suppressor function, which is to dephosphorylate PIP3 and inhibit the AKT pathway.
Conclusion
This compound, a pioneering HDAC inhibitor, has proven to be a valuable tool for cancer research. Its well-established role in inhibiting HDACs and its more recently discovered ability to stabilize G-quadruplexes highlight its multifaceted mechanism of action. This technical guide provides a comprehensive resource for researchers, offering detailed protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting these pathways. The continued exploration of this compound's biological effects will undoubtedly contribute to a deeper understanding of cancer biology and the advancement of epigenetic and G-quadruplex-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Scriptaid: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scriptaid is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) belonging to the hydroxamic acid class. It demonstrates broad-spectrum inhibitory activity against Class I and IIb HDACs, leading to hyperacetylation of histones and subsequent modulation of gene expression. This activity underlies its diverse biological effects, including cell cycle arrest, induction of apoptosis, and regulation of key signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and effects on cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide, is a synthetic small molecule.[1] Its chemical structure consists of a hydroxamic acid moiety, which chelates the zinc ion in the active site of HDACs, a linker chain, and a 1,8-naphthalimide capping group that interacts with the rim of the active site.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [2] |
| Molecular Weight | 326.35 g/mol | [2] |
| CAS Number | 287383-59-9 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 160-161 °C | |
| Solubility | DMSO: ≥ 65 mg/mL (199.17 mM) DMF: 2.5 mg/mL Water: Insoluble Ethanol: Insoluble | [3] |
| SMILES | O=C(NO)CCCCCN1C(=O)c2cccc3cccc(C1=O)c23 | |
| InChIKey | JTDYUFSDZATMKU-UHFFFAOYSA-N |
Pharmacological Properties and Mechanism of Action
This compound is a pan-HDAC inhibitor with potent activity against multiple HDAC isoforms.[4][5] By inhibiting the deacetylation of histones, this compound leads to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.[6] This re-expression of silenced genes can lead to various cellular outcomes, including cell cycle arrest and apoptosis.[3] this compound has been shown to induce a significant increase in the acetylation of histone H3 and H4 tails.[6]
Inhibition of Histone Deacetylases
This compound exhibits potent inhibitory activity against several HDAC isoforms, with IC₅₀ values in the nanomolar to low micromolar range. Its broad-spectrum activity contributes to its pleiotropic effects on cancer cells.
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC₅₀ (µM) | Reference(s) |
| HDAC1 | 0.2 | [4] |
| HDAC2 | 0.7 | [4] |
| HDAC3 | 0.1 | [4] |
| HDAC6 | 0.01 | [4] |
| HDAC8 | 0.3 | [4] |
| HDAC10 | 0.3 | [4] |
In Vitro Cellular Activity
This compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The IC₅₀ values vary depending on the cell line and the duration of treatment.
Table 3: In Vitro Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Treatment Duration | Reference(s) |
| MDA-MB-231 | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |
| MDA-MB-435 | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |
| Hs578t | Breast Cancer | 0.5-1.0 µg/mL | 48 h | [7] |
| Ishikawa | Endometrial Cancer | 9 µM | Not Specified | [1] |
| SK-OV-3 | Ovarian Cancer | 55 µM | Not Specified | [1] |
| SW480 | Colorectal Cancer | 1.8 µM | 48 h | [4] |
| HCT116 | Colorectal Cancer | 1.5 µM | 48 h | [4] |
| HT29 | Colorectal Cancer | 2.1 µM | 48 h | [4] |
| T98G | Glioblastoma | ~5-10 µM (significant decrease in viability) | Not Specified | |
| LN229 | Glioblastoma | ~5-10 µM (significant decrease in viability) | Not Specified |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The following sections detail its effects on the JNK and Akt/PTEN pathways.
JNK Signaling Pathway
In glioma cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation is preceded by an increase in Ras activity. Activated JNK, in turn, leads to the increased expression of cell cycle inhibitors p21 and p27, as well as the DNA damage marker γH2AX, ultimately culminating in apoptosis.
Akt/PTEN Signaling Pathway
In the context of traumatic brain injury, this compound has demonstrated neuroprotective effects by modulating the Akt/PTEN signaling pathway. This compound treatment prevents the decrease in the phosphorylated (active) forms of both Akt (p-Akt) and PTEN (p-PTEN). The sustained activation of the pro-survival Akt pathway contributes to the observed neuroprotection.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
Western Blotting for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation levels of histone proteins.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells by resuspending the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN₃).
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Prepare samples by diluting them in Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 48 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.
HDAC Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of HDACs.
-
Assay Preparation: Use a commercially available fluorometric HDAC activity assay kit. Prepare the assay buffer, substrate, and developer according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1) and varying concentrations of this compound or a known HDAC inhibitor as a positive control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Developer Addition: Add the developer solution to each well, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized HDAC inhibitor with significant potential in preclinical research, particularly in the field of oncology. Its broad-spectrum activity, coupled with its ability to modulate key signaling pathways, makes it a valuable tool for investigating the role of histone acetylation in cellular processes and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H18N2O4 | CID 5186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]
- 7. medchemexpress.com [medchemexpress.com]
Scriptaid as a Pan-HDAC Inhibitor: A Technical Guide to its Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scriptaid is a hydroxamic acid-based compound that functions as a potent, pan-histone deacetylase (HDAC) inhibitor.[1] By preventing the removal of acetyl groups from histone and non-histone proteins, this compound plays a crucial role in the epigenetic regulation of gene expression.[2][3] This activity leads to a variety of cellular effects, including cell cycle arrest, induction of apoptosis, and alterations in signaling pathways, making it a valuable tool in cancer research and other therapeutic areas.[4][5] This technical guide provides an in-depth overview of the specific HDAC isoforms targeted by this compound, detailed experimental protocols for assessing its activity, and a summary of its impact on key cellular signaling pathways.
HDAC Inhibition Profile of this compound
This compound exhibits broad inhibitory activity across multiple HDAC isoforms, classifying it as a pan-HDAC inhibitor. Its potency, typically measured by the half-maximal inhibitory concentration (IC50), varies across the different HDAC classes.
Quantitative Inhibition Data
The following table summarizes the IC50 values of this compound against a range of HDAC isoforms, providing a clear comparison of its inhibitory activity.
| HDAC Isoform | IC50 (µM) | HDAC Class | Cellular Localization | Reference |
| HDAC1 | 0.2 | I | Nuclear | [4] |
| HDAC2 | 0.7 | I | Nuclear | [4] |
| HDAC3 | 0.1 | I | Nuclear | [4] |
| HDAC6 | 0.01 | IIb | Cytoplasmic | [4] |
| HDAC8 | 0.3 | I | Nuclear | [4] |
| HDAC10 | 0.3 | IIb | Cytoplasmic | [4] |
Key Signaling Pathways Modulated by this compound
The inhibition of HDACs by this compound leads to downstream effects on various signaling pathways critical for cell survival, proliferation, and apoptosis. One of the well-documented pathways affected is the PI3K/AKT/PTEN pathway.
The AKT/PTEN Signaling Pathway
The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. PTEN (Phosphatase and Tensin homolog) acts as a tumor suppressor by negatively regulating this pathway. Evidence suggests that HDAC inhibitors, including this compound, can modulate this pathway, thereby influencing cell fate.[3] For instance, this compound treatment has been shown to prevent the decrease in phosphorylated AKT (p-AKT) and phosphorylated PTEN (p-PTEN), which is a mechanism that can contribute to its neuroprotective and anti-cancer effects.[3]
Experimental Protocols
To assess the efficacy and mechanism of action of this compound, several key experimental techniques are employed. Below are detailed methodologies for two fundamental assays.
Fluorogenic HDAC Activity Assay
This assay is a common method to determine the in vitro inhibitory activity of compounds like this compound against specific HDAC isoforms.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated lysine and releases a fluorophore. The resulting fluorescence is directly proportional to the HDAC activity and can be measured using a fluorescence plate reader.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other inhibitors) dissolved in DMSO
-
HDAC Developer solution
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Dilute the HDAC enzyme and substrate to their optimal concentrations in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the diluted HDAC enzyme, followed by the addition of either this compound dilutions or vehicle control (DMSO).
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the HDAC developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.
-
Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to investigate the in vivo association of specific proteins, such as acetylated histones, with specific genomic regions in the context of living cells. This allows researchers to determine if this compound treatment leads to increased histone acetylation at particular gene promoters.
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to the protein of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for acetylated histones (e.g., anti-acetyl-H3)
-
Protein A/G magnetic beads or agarose
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a desired time.
-
Cross-linking: Add formaldehyde directly to the cell culture medium to cross-link proteins to DNA. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Quenching: Add glycine to quench the formaldehyde and stop the cross-linking reaction.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with Proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
qPCR Analysis: Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. An increase in the amount of amplified DNA in this compound-treated samples compared to controls indicates increased histone acetylation at that specific genomic locus.
Experimental Workflow for Investigating this compound's Effects
A systematic workflow is essential for the comprehensive investigation of an HDAC inhibitor like this compound. The following diagram outlines a typical experimental pipeline from initial screening to in-depth mechanistic studies.
Conclusion
This compound's characterization as a pan-HDAC inhibitor is well-supported by its broad inhibitory profile against multiple HDAC isoforms. Its ability to modulate key signaling pathways, such as the PI3K/AKT/PTEN cascade, underscores its potential as a therapeutic agent and a valuable research tool. The experimental protocols and workflow detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound in cellular processes and disease models.
References
An In-depth Examination of the Core Mechanisms and Cellular Impact of a Pan-HDAC Inhibitor
Scriptaid, a hydroxamic acid-containing compound, has emerged as a significant tool in cellular biology and a potential therapeutic agent due to its potent activity as a pan-histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the foundational biology of this compound, detailing its mechanism of action, effects on cellular processes, and impact on key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular interactions.
Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its biological effects primarily by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1]
By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state (euchromatin) that is permissive for gene transcription.[1][2] This non-specific reactivation of gene expression underlies many of this compound's observed cellular effects. This compound is considered a pan-HDAC inhibitor, meaning it targets multiple HDAC isoforms across different classes.[3][4]
Quantitative Analysis of this compound's Biological Activity
The following tables summarize key quantitative data from primary research articles, providing a comparative view of this compound's potency and effects across various experimental systems.
Table 1: Inhibitory Potency (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC1 | 0.2 - 0.6 | [3][5] |
| HDAC2 | 0.7 | [3] |
| HDAC3 | 0.1 - 0.6 | [3][5] |
| HDAC6 | 0.01 | [3] |
| HDAC8 | 0.3 - 1 | [3][5] |
| HDAC10 | 0.3 | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ishikawa | Endometrial Cancer | 9 | [6] |
| SK-OV-3 | Ovarian Cancer | 55 | [6] |
| MDA-MB-231 | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |
| MDA-MB-435 | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |
| Hs578t | Breast Cancer | 0.5 - 1.0 (µg/mL) | [7] |
| HeLa | Cervical Cancer | 2 | [7] |
| RKO | Colorectal Cancer | Not specified, but growth inhibition is dose-dependent | [8] |
| SW480 | Colorectal Cancer | Not specified, but induces G2/M arrest at IC50 | [3] |
| Glioma Cells | Glioblastoma | Not specified, but reduces viability | [9] |
Table 3: Effects of this compound on Histone Acetylation and Gene Expression
| Cell Line | Treatment | Effect | Fold Change | Reference |
| PANC-1 | 6 µM this compound | Increased histone acetylation | >100-fold | [6] |
| MDA-MB-231 | 1 µg/mL this compound for 48h | Increased acetylated H3 and H4 | Not quantified | [2] |
| MDA-MB-231, MDA-MB-435, Hs578t | 1 µg/mL this compound for 48h | Increased ER mRNA transcript | 2,000 - 20,000-fold | [2] |
| Jurkat T cells (latent HIV) | This compound | HIV-1 gene expression activation | 2 - 15-fold | [10] |
Key Cellular Processes Modulated by this compound
This compound's ability to alter the epigenetic landscape has profound consequences on various cellular functions, including cell cycle progression and apoptosis.
Cell Cycle Arrest
A common outcome of this compound treatment in cancer cells is the induction of cell cycle arrest. The specific phase of arrest can be cell-type and concentration-dependent.
-
In RKO colorectal cancer cells, this compound at 0.5 and 1.0 µM induces G1 arrest, while at 2.0 µM, it causes both G1 and G2/M arrest.[8]
-
In endometrial and ovarian cancer cells, 5 µM of this compound leads to an accumulation in the G0/G1 phase, whereas 10 µM results in G2/M phase arrest.[6]
-
SW480 colorectal cancer cells exhibit a significant arrest at the G2/M phase when treated with this compound at its IC50 concentration for 24 hours.[3]
The arrest is often mediated by the increased expression of cell cycle inhibitors such as p21 and p27.[9]
Induction of Apoptosis
This compound can trigger programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a key component of its anti-tumor activity.
-
In glioma cells, this compound induces apoptosis by increasing the activation of Jun N-terminal kinase (JNK).[9][11]
-
Treatment of Ishikawa endometrial cancer cells with 10 µM this compound resulted in 56.1% of cells undergoing apoptosis, accompanied by a loss of mitochondrial membrane potential.[6]
-
The combination of this compound with proteasome inhibitors synergistically induces apoptosis in human colorectal cancer cells.[12]
Signaling Pathways Influenced by this compound
This compound's impact extends to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.
JNK Signaling Pathway
In glioma cells, this compound has been shown to increase Ras activity, which in turn leads to the activation of the JNK pathway.[9] This activation is crucial for the induction of apoptosis. The inhibition of JNK significantly attenuates this compound-induced apoptosis.[9][11] Furthermore, this compound-mediated increases in the expression of the cell cycle regulators p21 and p27, as well as the DNA damage response protein γH2AX, are dependent on JNK activation.[9]
Caption: this compound-induced JNK signaling cascade leading to apoptosis and cell cycle arrest.
PTEN/Akt Signaling Pathway
In the context of traumatic brain injury (TBI), this compound has demonstrated neuroprotective effects by modulating the PTEN/Akt signaling pathway.[1] this compound treatment prevents the TBI-induced decrease in phosphorylated (inactive) PTEN and phosphorylated (active) Akt.[1] The activation of the pro-survival Akt pathway is a key mechanism behind this compound's protective role in neurons.
Caption: Neuroprotective mechanism of this compound via modulation of the PTEN/Akt pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the foundational biology of this compound.
HDAC Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on HDAC activity in cell extracts.
Materials:
-
Cells treated with this compound or vehicle control.
-
Nuclear extraction buffer.
-
HDAC activity assay kit (e.g., colorimetric or fluorometric).
-
Microplate reader.
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.
-
Harvest the cells and prepare nuclear extracts according to standard protocols.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Perform the HDAC activity assay according to the manufacturer's instructions, using equal amounts of nuclear protein for each sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of HDAC inhibition relative to the vehicle-treated control.
Western Blotting for Histone Acetylation
This protocol details the detection of changes in histone acetylation levels following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control.
-
Histone extraction buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound and harvest.
-
Isolate histones using an acid extraction protocol.
-
Quantify histone concentration.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
Cells treated with this compound or vehicle control.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]
Caption: A streamlined workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a powerful research tool for investigating the role of histone acetylation in a wide array of biological processes. Its ability to induce global changes in gene expression through the inhibition of HDACs translates into significant effects on cell cycle progression, apoptosis, and the modulation of key signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the foundational biology of this compound and exploring its therapeutic potential.
References
- 1. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor, this compound, induces glioma cell apoptosis through JNK activation and inhibits telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor this compound reactivates latent HIV-1 promoter by inducing histone modification in in vitro latency cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic induction of apoptosis and chemosensitization of human colorectal cancer cells by histone deacetylase inhibitor, this compound, and proteasome inhibitors: potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Scriptaid Treatment Duration for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scriptaid is a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. By inhibiting HDAC enzymes, this compound leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation and apoptosis. A critical parameter for harnessing the therapeutic potential of this compound is the optimization of treatment duration to maximize the induction of apoptosis in cancer cells while minimizing off-target effects. These application notes provide a comprehensive overview of the optimal treatment durations for this compound-induced apoptosis, detailed experimental protocols for its assessment, and a summary of the key signaling pathways involved.
Data Presentation: Efficacy of this compound in Inducing Cell Viability Loss and Apoptosis
The optimal duration of this compound treatment for apoptosis induction is highly dependent on the cell line and the concentration of the compound used. The following table summarizes key quantitative data from various studies, providing a comparative reference for researchers.
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Ishikawa (Endometrial Cancer) | 10 µM | 2 days | 56.1% apoptotic cells | [1][2] |
| SK-OV-3 (Ovarian Cancer) | 55 µM | 2 days | IC50 for proliferation | [1][2] |
| LN229 & T98G (Glioma) | 10 µM | 24 hours | ~30% decrease in cell viability | [3] |
| LN229 & T98G (Glioma) | 20 µM | 24 hours | ~50% decrease in cell viability | [3] |
| HeLa (Cervical Cancer) | 2 µM | 48 hours | IC50 for growth inhibition | [4] |
| MDA-MB-231, MDA-MB-435, Hs578t (Breast Cancer) | 0.5-1.0 µg/mL | 48 hours | IC50 for growth inhibition | [1][5] |
Note: IC50 (half maximal inhibitory concentration) values for proliferation or growth inhibition are often correlated with the induction of apoptosis. Direct measurement of apoptosis (e.g., via Annexin V staining) is recommended for confirmation. The time course of apoptosis can vary significantly between cell lines.[6]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through the modulation of several key signaling pathways. The two prominent pathways identified are the JNK signaling cascade and the p21-mediated intrinsic apoptotic pathway.
This compound-Induced JNK-Mediated Apoptosis
This compound treatment has been shown to increase the activity of Ras, a small GTPase, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activated JNK can then promote apoptosis through multiple mechanisms, including the phosphorylation and activation of pro-apoptotic transcription factors like c-Jun and p53, and by directly modulating the function of Bcl-2 family proteins at the mitochondria.[3]
Caption: this compound-induced JNK-mediated apoptotic pathway.
This compound-Induced p21-Mediated Apoptosis
As an HDAC inhibitor, this compound can increase the expression of the cyclin-dependent kinase inhibitor p21. Elevated p21 levels can arrest the cell cycle, and under sustained expression, can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: this compound-induced p21-mediated intrinsic apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general framework for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).
-
Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, 48 hours). A time-course experiment is crucial to determine the optimal incubation time for apoptosis induction.
-
Cell Harvesting: After the incubation period, harvest the cells for apoptosis analysis. For adherent cells, collect both the floating cells in the medium and the adherent cells by trypsinization.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells as described in Protocol 1 and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Experimental workflow for this compound-induced apoptosis.
Conclusion
The optimal treatment duration for this compound-induced apoptosis is a critical parameter that varies between different cancer cell types. The provided data and protocols offer a foundational guide for researchers to design and execute experiments to determine the ideal conditions for their specific cellular models. Understanding the underlying signaling pathways, such as the JNK and p21-mediated cascades, can further aid in the interpretation of experimental results and the development of more effective cancer therapeutic strategies utilizing HDAC inhibitors like this compound. It is recommended to perform both dose-response and time-course studies to empirically determine the optimal treatment window for achieving maximal apoptotic induction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC inhibitor, this compound, induces glioma cell apoptosis through JNK activation and inhibits telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Detecting Histone Acetylation Using Scriptaid in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC inhibitors, such as Scriptaid, are powerful tools for studying the role of histone acetylation in various biological processes and are under investigation as potential therapeutic agents. This compound is a potent, broad-spectrum HDAC inhibitor that has been shown to increase histone acetylation, leading to changes in gene expression and cellular function.[1][2]
This document provides a detailed protocol for utilizing this compound in cell culture to induce histone hyperacetylation and its subsequent detection by Western blot analysis.
Mechanism of Action
Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. This compound inhibits the activity of HDACs, resulting in an accumulation of acetylated histones.[1] This "loosening" of the chromatin allows transcription factors to access the DNA, leading to the activation of gene expression.
Data Presentation: Efficacy of this compound in Inducing Histone Acetylation
The following table summarizes the effective concentrations and incubation times of this compound used to induce histone acetylation in various cell lines, as determined by Western blot analysis.
| Cell Line | This compound Concentration | Incubation Time | Target Histones | Outcome | Reference |
| PANC-1 | 6 µM | Not Specified | Acetylated H4 > H3 | >100-fold increase in histone acetylation | [3] |
| PANC-1 | 2 µg/mL (~4.7 µM) | 18 hours | Acetyl-lysine | Increased histone acetylation | [3] |
| MDA-MB-231, MDA-MB-435, Hs578t | 0.5-1.0 µg/mL (~1.2-2.4 µM) | 48 hours | Acetylated H3 and H4 | Accumulation of acetylated H3 and H4 | [2][3] |
| SW480 | 1 µM | 3 hours | Acetylated H3 (K27) | Significant increase in H3K27 acetylation | [4][5] |
| A7 (latent infected cells) | 100, 200, 400 nM | 8 hours | Acetylated H3 | Increased acetylated H3 levels | [6] |
| Porcine SCNT embryos | 500 nM | 15 hours | Acetylated H3K14 | Increased level of acH3K14 | [7] |
| Neonatal Rat Brain | Not Specified (in vivo) | Not Specified | Acetylated H3 and H4 | Significantly increased acetylation of H3 and H4 | [8] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (refer to the table above for guidance). Remove the old medium from the cells and replace it with the this compound-containing medium. For a negative control, treat cells with a corresponding concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 3, 8, 18, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][6]
II. Protein Extraction (Histone Extraction)
A standard whole-cell lysate can be used, but for cleaner results, an acid extraction method for histones is recommended.
A. Whole-Cell Lysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Supernatant Collection: Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a standard method such as the BCA assay.
B. Histone Acid Extraction
-
Cell Lysis: Wash cells with ice-cold PBS and resuspend in a hypotonic lysis buffer.
-
Nuclear Isolation: Dounce homogenize to disrupt the cell membrane and isolate the nuclei by centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator for at least 1 hour at 4°C.
-
Protein Precipitation: Centrifuge to pellet the debris and precipitate the histone proteins from the supernatant using trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with ice-cold acetone.
-
Resuspension: Air dry the pellet and resuspend in an appropriate buffer (e.g., water or a low-salt buffer).
-
Protein Quantification: Determine the protein concentration.
III. Western Blot Analysis
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer (containing β-mercaptoethanol or DTT) and heat at 70-95°C for 5-10 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg of total protein or 0.5 µg of purified histones) onto a high-percentage (e.g., 10-15%) SDS-polyacrylamide gel to resolve the small histone proteins.[3][10] Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in the blocking buffer. Incubation can be done for 1.5 hours at room temperature or overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[3][10]
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[3]
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a loading control such as total Histone H3 or β-actin.[6][11]
Mandatory Visualization
Caption: Signaling pathway of histone acetylation and inhibition by this compound.
Caption: Experimental workflow for detecting histone acetylation via Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor alpha (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. pubcompare.ai [pubcompare.ai]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay with Scriptaid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in their native chromatin context within the cell.[1] This method allows researchers to determine the specific genomic locations where a protein of interest, such as a transcription factor or a modified histone, is bound. The core principle of ChIP involves the use of an antibody to selectively immunoprecipitate a target protein that has been cross-linked to its associated DNA.[2] The co-precipitated DNA is then purified and can be analyzed by various methods, including quantitative PCR (qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq), to identify the specific DNA sequences.
Scriptaid is a potent histone deacetylase (HDAC) inhibitor.[3] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure, which is generally associated with transcriptional repression.[4][5] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open and transcriptionally active chromatin state.[3][4][6] This makes this compound a valuable tool in epigenetic research and drug development, particularly for studying gene activation and chromatin remodeling.[3][7] Incorporating this compound treatment into a ChIP protocol can be instrumental in elucidating the effects of histone acetylation on the binding of specific proteins to DNA.
These application notes provide a detailed protocol for performing a ChIP assay on cultured cells treated with this compound.
Signaling Pathway: Mechanism of this compound Action
This compound acts as a histone deacetylase (HDAC) inhibitor, influencing the epigenetic landscape of the cell. The diagram below illustrates the signaling pathway affected by this compound, leading to changes in chromatin structure and gene expression.
Experimental Workflow for ChIP with this compound Treatment
The following diagram outlines the major steps involved in performing a Chromatin Immunoprecipitation assay with an initial this compound treatment step.
Detailed Experimental Protocol
This protocol is designed for performing a ChIP assay on approximately 1-10 million cultured mammalian cells per immunoprecipitation.
Materials and Reagents
Reagents for this compound Treatment and Cross-linking:
| Reagent | Stock Concentration | Working Concentration |
| This compound | Varies (e.g., 1 mg/mL in DMSO) | 300 nM - 2 µM[7][8] |
| Cell Culture Medium | N/A | N/A |
| 37% Formaldehyde | 37% (w/v) | 1% (v/v)[9] |
| 1.25 M Glycine | 1.25 M | 125 mM[9] |
| Ice-cold PBS | 1X | 1X |
Reagents for Cell Lysis and Chromatin Preparation:
| Reagent | Composition |
| Cell Lysis Buffer | 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with 1x protease inhibitor cocktail.[9] |
| Nuclei Lysis Buffer | 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1), with 1x protease inhibitor cocktail.[10] |
Reagents for Immunoprecipitation and Washes:
| Reagent | Composition |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl. |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl. |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl. |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1). |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA. |
| Protein A/G Agarose or Magnetic Beads | Slurry in TE buffer. |
| ChIP-grade Antibody | Specific to the protein of interest. |
| Non-specific IgG | As a negative control. |
Reagents for Elution and DNA Purification:
| Reagent | Composition |
| Elution Buffer | 1% SDS, 0.1 M NaHCO₃. |
| 5 M NaCl | N/A |
| 0.5 M EDTA | N/A |
| 1 M Tris-HCl (pH 6.5) | N/A |
| Proteinase K | 20 mg/mL |
| RNase A | 10 mg/mL |
| DNA Purification Kit | (e.g., Qiagen PCR Purification Kit)[11] |
Procedure
Step 1: this compound Treatment
-
Culture cells to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 300 nM to 2 µM) for a specified duration (e.g., 6 to 24 hours).[7][8][12] The optimal concentration and time should be determined empirically for your cell line and target.
-
Include a vehicle-treated control (e.g., DMSO).
Step 2: Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.[9]
-
Incubate for 10 minutes at room temperature with gentle shaking.[9]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[9]
-
Incubate for 5 minutes at room temperature.[9]
-
Wash the cells twice with ice-cold PBS. For adherent cells, scrape them into PBS after the washes.[9]
-
Pellet the cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[9]
Step 3: Cell Lysis and Nuclei Isolation
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Pellet the nuclei by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer with protease inhibitors.[10]
-
Incubate on ice for 10 minutes.[10]
Step 4: Chromatin Fragmentation
-
Sonication:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[2][11]
-
Optimization is critical: perform a time course to determine the optimal sonication conditions for your cell type.[2][13]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the sheared chromatin.
-
-
Enzymatic Digestion:
Step 5: Immunoprecipitation (IP)
-
Quantify the chromatin concentration.
-
Dilute a portion of the chromatin (e.g., 10-50 µg) with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a rotator.[13]
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the specific antibody (typically 1-10 µg) to the pre-cleared chromatin.[10] Also, set up a negative control IP with a non-specific IgG.
-
Incubate overnight at 4°C with rotation.
Step 6: Capture of Immuno-complexes
-
Add Protein A/G beads to the antibody-chromatin mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[2]
Step 7: Washing
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Perform a series of washes to remove non-specifically bound chromatin. Perform each wash for 5 minutes on a rotator at 4°C:
-
Once with Low Salt Wash Buffer.
-
Once with High Salt Wash Buffer.
-
Once with LiCl Wash Buffer.
-
Twice with TE Buffer.
-
Step 8: Elution
-
Add fresh Elution Buffer to the washed beads.
-
Incubate at 65°C for 15-30 minutes with vortexing to elute the chromatin complexes.
-
Pellet the beads and transfer the supernatant to a new tube.
Step 9: Reverse Cross-links
-
Add 5 M NaCl to the eluted chromatin and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
Step 10: DNA Purification
-
Add RNase A to the samples and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction and ethanol precipitation.[9]
-
Elute the purified DNA in a small volume of TE buffer or water.
Step 11: Downstream Analysis
-
Quantitative PCR (qPCR): Use qPCR to quantify the enrichment of specific DNA sequences in your ChIP samples relative to the input and IgG controls.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify protein binding sites on a genome-wide scale.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Number | 1 x 10⁶ to 1 x 10⁷ cells per IP[14] | Depends on the abundance of the target protein. |
| This compound Concentration | 300 nM - 2 µM[7][8] | Cell line and target dependent; requires optimization. |
| This compound Incubation Time | 6 - 24 hours[12][15] | Should be optimized based on the desired level of histone acetylation. |
| Formaldehyde Concentration | 1% (v/v)[9] | |
| Formaldehyde Cross-linking Time | 10 minutes[9] | Over-crosslinking can mask epitopes.[10] |
| Glycine Quenching Concentration | 125 mM[9] | |
| Chromatin Fragment Size | 200 - 1000 bp[2][11] | Optimal for high-resolution mapping. |
| Antibody Amount | 1 - 10 µg per IP[10] | Requires optimization for each antibody. |
| IP Incubation Time | 4 hours to overnight[2] | |
| Reverse Cross-linking Time | ≥ 6 hours at 65°C |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Insufficient starting material. | Increase the number of cells per IP.[10] |
| Inefficient cell lysis or chromatin fragmentation. | Optimize lysis and sonication/digestion conditions.[10] | |
| Ineffective antibody. | Use a ChIP-validated antibody; increase incubation time.[10] | |
| High Background in IgG Control | Non-specific binding to beads. | Pre-clear the chromatin with beads before adding the antibody.[10][13] |
| Too much antibody or chromatin. | Optimize the amounts of antibody and chromatin used.[16] | |
| Insufficient washing. | Increase the number or duration of wash steps.[10] | |
| Chromatin Fragments Too Large | Insufficient sonication or enzymatic digestion. | Increase sonication time/power or enzyme concentration/incubation time.[16] |
| Chromatin Fragments Too Small | Over-sonication or excessive digestion. | Reduce sonication time/power or enzyme concentration/incubation time.[16] |
By following this detailed protocol and optimizing the key steps for your specific experimental system, you can successfully perform a Chromatin Immunoprecipitation assay with this compound to investigate the role of histone acetylation in protein-DNA interactions.
References
- 1. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 2. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 3. Histone deacetylase inhibitor this compound reactivates latent HIV-1 promoter by inducing histone modification in in vitro latency cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Khan Academy [khanacademy.org]
- 6. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor alpha (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Treatment Decreases DNA Methyltransferase 1 Expression by Induction of MicroRNA-152 Expression in Porcine Somatic Cell Nuclear Transfer Embryos | PLOS One [journals.plos.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 11. ChIP Assay for Cell Culture [bio-protocol.org]
- 12. Effects of this compound on the Histone Acetylation, DNA Methylation and Development of Buffalo Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing Scriptaid in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scriptaid is a potent hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancer types. By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3]
Recent research has highlighted the potential of this compound in combination with other anti-cancer agents to achieve synergistic therapeutic effects, overcome drug resistance, and reduce toxicity.[4][5][6] These application notes provide a summary of key findings and detailed protocols for investigating the synergistic effects of this compound in combination with other anti-cancer drugs.
Data Presentation: Synergistic Effects of this compound Combinations
The following tables summarize the quantitative data from studies investigating the synergistic anti-cancer effects of this compound in combination with other chemotherapeutic agents.
Table 1: Synergistic Effects of this compound with Bortezomib and Doxorubicin in Ovarian Cancer [4]
| Cell Line | Combination | Combination Index (CI) Range | Effect |
| SKOV-3 | This compound (2 µM) + Bortezomib (15 nM) | 0.009 - 0.69 | Synergistic |
| This compound (0.5–16 µM) + Doxorubicin (60 nM - 1 µM) | 0.027 - 0.727 | Synergistic | |
| OVP-10 | This compound + Bortezomib | 0.335 - 0.819 | Synergistic |
| This compound (0.5–16 µM) + Doxorubicin (60 nM - 1 µM) | 0.059 - 0.456 | Synergistic | |
| MDAH 2774 | This compound + Bortezomib | 0.183 - 0.917 | Synergistic |
| This compound (8–16 µM) + Doxorubicin | 0.188 - 0.987 | Synergistic |
Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Cytotoxicity of this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) [1][5]
| Cell Line | Drug | IC50 (µg/mL) |
| A549 | This compound | 2.8 |
| Cisplatin | 4.3 | |
| H460 | This compound | 2.0 |
| Cisplatin | 3.5 |
The combination of this compound (1 µg/mL or 2 µg/mL) and Cisplatin (2 µg/mL) has been shown to synergistically improve the efficacy of low-dose cisplatin in both normoxic and hypoxic conditions in A549 cells.[5]
Table 3: Effect of this compound in Combination with 5-aza-2'-deoxycytidine (AZA) in Estrogen Receptor (ER)-Negative Breast Cancer [7]
| Cell Line | Treatment | Effect |
| MDA-MB-231 | This compound (48h) | 2,000-20,000-fold increase in ER mRNA |
| This compound + AZA | More effective in inducing ER expression than either agent alone | |
| MDA-MB-435 | This compound (48h) | 2,000-20,000-fold increase in ER mRNA |
| This compound + AZA | More effective in inducing ER expression than either agent alone | |
| Hs578t | This compound (48h) | 2,000-20,000-fold increase in ER mRNA |
| This compound + AZA | More effective in inducing ER expression than either agent alone |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic anti-cancer effects of this compound in combination with other drugs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other anti-cancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the combination drug, and the combination of both for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Caspase-3, Caspase-9, p21).
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Principle: The CI is calculated based on the dose-effect relationships of the individual drugs and their combination. Software such as CompuSyn can be used for these calculations.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The synergistic effects of this compound in combination with other anti-cancer drugs are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and death.
Caption: Synergistic induction of apoptosis and cell cycle arrest.
Caption: Enhanced DNA damage and inhibition of repair pathways.
Caption: Synergistic re-expression of the Estrogen Receptor.
Experimental Workflow
A typical workflow for assessing the synergistic effects of this compound in combination with another anti-cancer drug.
Caption: A general workflow for in vitro combination studies.
Conclusion
The combination of this compound with other anti-cancer drugs represents a promising therapeutic strategy. The synergistic effects observed in preclinical studies are attributed to the multi-faceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of DNA repair pathways. The protocols and data presented in these application notes provide a framework for researchers to further investigate and harness the therapeutic potential of this compound in combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound overcomes hypoxia-induced cisplatin resistance in both wild-type and mutant p53 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antitumor effects of histone deacetylase inhibitor this compound and bortezomib against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes: The Use of Scriptaid in Somatic Cell Nuclear Transfer (SCNT)
Introduction
Somatic Cell Nuclear Transfer (SCNT) is a pivotal technology for animal cloning and regenerative medicine. However, its efficiency is notoriously low, primarily due to incomplete epigenetic reprogramming of the donor somatic cell nucleus.[1][2][3] The differentiated state of a somatic cell is characterized by a condensed chromatin structure and specific epigenetic marks, such as DNA methylation and histone modifications, which must be erased and reset to a totipotent state. Failure in this reprogramming process leads to abnormal gene expression and developmental arrest in cloned embryos.[4][5]
Scriptaid, a hydroxamic acid-based histone deacetylase inhibitor (HDACi), has emerged as a key small molecule for improving SCNT outcomes.[1][6] By inhibiting histone deacetylases (HDACs), this compound promotes a more "open" or relaxed chromatin state, facilitating the access of reprogramming factors to the DNA. This action helps to correct aberrant epigenetic patterns and restore a gene expression profile compatible with embryonic development.[5][7] Studies across various species, including pigs, cattle, and goats, have demonstrated that treating SCNT embryos with this compound significantly enhances developmental competence, increases blastocyst formation rates, and improves the overall quality of the resulting embryos.[1][7][8][9] Compared to other HDACis like Trichostatin A (TSA), this compound often exhibits lower cytotoxicity, making it a preferred choice in many SCNT protocols.[3][7][10]
Mechanism of Action
The primary mechanism of this compound in the context of SCNT is the inhibition of HDAC enzymes. In a somatic cell, HDACs maintain a repressive chromatin state by removing acetyl groups from histone tails, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound treatment leads to the hyperacetylation of histones (e.g., H3K9, H3K14, H4K8), which neutralizes the positive charge of lysine residues, weakens the interaction between histones and DNA, and creates a more euchromatic state.[1][6][9] This open chromatin architecture is more accessible to transcription factors and other reprogramming machinery present in the oocyte cytoplasm, thereby facilitating the reactivation of key developmental genes and the silencing of somatic cell-specific genes.[7][11]
Caption: Molecular mechanism of this compound in SCNT reprogramming.
Key Applications and Effects in SCNT
The application of this compound in SCNT protocols has consistently demonstrated several key benefits:
-
Improved Developmental Competence: The most significant effect of this compound is the enhanced in vitro development of SCNT embryos. Treatment typically results in a significantly higher percentage of embryos reaching the blastocyst stage.[1][4][8] Furthermore, the resulting blastocysts often have a greater total cell number, which is a key indicator of embryo quality.[1][12]
-
Enhanced Epigenetic Reprogramming: this compound directly remodels the epigenetic landscape of the donor nucleus. Studies show a significant increase in the levels of histone acetylation at specific lysine residues, such as H3K9ac, H3K14ac, and H3K18ac.[1][8][13] Concurrently, it can decrease the levels of repressive marks like histone H3 trimethylated at K9 (H3K9me3) and alter global DNA methylation patterns, bringing them closer to those observed in embryos from in vitro fertilization (IVF).[1][8]
-
Modulation of Gene Expression: By facilitating chromatin remodeling, this compound treatment leads to a more appropriate gene expression profile in SCNT embryos. This includes the significant upregulation of crucial pluripotency-related genes such as OCT4, NANOG, and SOX2.[4][9][13]
-
Reduced Apoptosis and Improved Embryo Quality: this compound has been shown to improve the viability of blastocysts by reducing the rate of apoptosis (programmed cell death).[1][13] This is achieved by decreasing the expression of pro-apoptotic genes like Caspase-3 and Bax, while increasing the expression of anti-apoptotic genes like Bcl-xL.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on SCNT embryo development and gene expression as reported in various studies.
Table 1: Effect of this compound on SCNT Embryo Development
| Species | This compound Concentration | Treatment Duration | Endpoint | Control Group | This compound Group | Citation |
| Porcine | 500 nmol/L | 15 hours | Blastocyst Rate | 12.2% | 27.7% | [4] |
| Porcine | 300 nM | 20 hours | Blastocyst Rate | 15.2% | 24.9% | [1] |
| Porcine | 500 nmol/L | 15 hours | Blastocyst Rate | 10.7% | 18.3% | [13] |
| Buffalo | 500 nM | 24 hours | Blastocyst Rate | 13.6% | 28.2% | [8] |
| Cashmere Goat | 500 nM (on donor cells) | 24 hours | Cleavage Rate | 48.1% | 64.6% | [9] |
| Rabbit | 250 nM | 6 hours | Blastocyst Rate | ~30% | ~40% | [12] |
| Rabbit | 50 nM TSA + 250 nM SCP | 6 hours | Blastocyst Rate | ~30% | 49.4% | [12] |
| Porcine | 300 nM | 20 hours | Total Cells/Blastocyst | ~35 | ~45 | [1] |
| Rabbit | 250 nM | 6 hours | Total Cells/Blastocyst | ~130 | ~162 | [12] |
Table 2: Effect of this compound on Gene Expression in SCNT Blastocysts
| Species | Gene | Function | Change in Expression | Citation |
| Porcine | POU5F1 (Oct4) | Pluripotency | Increased | [1] |
| Porcine | CDX2 | Trophectoderm Lineage | Increased | [1] |
| Porcine | Nanog | Pluripotency | Increased | [4] |
| Porcine | Klf4 | Pluripotency | Increased | [4] |
| Mini-pig | AKT | Cell Survival | Increased | [13] |
| Mini-pig | Oct4 | Pluripotency | Increased | [13] |
| Cashmere Goat | NANOG | Pluripotency | Increased | [9] |
| Porcine | Caspase-3 | Apoptosis | Decreased | [1][4] |
| Porcine | Bax | Apoptosis | Decreased | [1] |
| Porcine | Bcl-xL | Anti-apoptosis | Increased | [1] |
| Mini-pig | HDAC5 | Histone Deacetylation | Decreased | [13] |
| Buffalo | Dnmt1, Dnmt3a | DNA Methylation | Decreased (at 8-cell) | [8] |
Experimental Protocols
Protocol 1: Somatic Cell Nuclear Transfer (SCNT) with this compound Treatment
This protocol provides a general workflow for porcine SCNT, incorporating this compound to improve developmental outcomes.
Caption: General workflow for SCNT incorporating this compound treatment.
Methodology:
-
Oocyte Maturation: Mature cumulus-oocyte complexes (COCs) in a suitable maturation medium for 42-44 hours at 38.5°C in a humidified atmosphere of 5% CO₂.
-
Enucleation: Following maturation, denude oocytes of cumulus cells. Stain with Hoechst 33342 and remove the first polar body and the metaphase-II plate using a beveled micropipette under UV light.
-
Somatic Cell Injection: Inject a single donor somatic cell into the perivitelline space of each enucleated oocyte.
-
Fusion and Activation: Place reconstructed couplets in a fusion chamber and apply electric pulses to fuse the cells. Chemically activate the fused embryos, for example, with a combination of ionomycin and 6-dimethylaminopurine (6-DMAP) or strontium chloride.[14]
-
This compound Treatment: Immediately following activation, wash and culture the reconstructed embryos in an appropriate culture medium (e.g., PZM-3) supplemented with 300-500 nM this compound .[1] Incubate for 15-20 hours .[1][4]
-
In Vitro Culture: After the this compound treatment period, thoroughly wash the embryos to remove this compound and continue to culture them in fresh, this compound-free medium for 6-7 days to assess development to the blastocyst stage.
Protocol 2: Immunofluorescence Staining for Histone Acetylation
This protocol is for visualizing histone acetylation levels (e.g., H3K9ac) in SCNT embryos.[15][16][17][18]
Materials:
-
Phosphate-buffered saline (PBS) with 0.1% PVA (PVA-PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization solution)
-
Blocking solution: 1% BSA in PVA-PBS
-
Primary antibody (e.g., Rabbit anti-H3K9ac)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-FITC)
-
Mounting medium with DAPI (for DNA counterstaining)
Methodology:
-
Fixation: Collect embryos at the desired stage (e.g., pronuclear stage) and fix in 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the fixed embryos three times in PVA-PBS for 5 minutes each.
-
Permeabilization: Permeabilize the embryos by incubating in 0.5% Triton X-100 for 30-60 minutes at room temperature.
-
Blocking: Wash three times in PVA-PBS and then incubate in blocking solution for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate embryos with the primary antibody (diluted in blocking solution as per manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash embryos three times in PVA-PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash embryos three times in PVA-PBS. Mount the embryos on a glass slide in a drop of mounting medium containing DAPI.
-
Imaging: Visualize the embryos using a confocal or fluorescence microscope. Quantify fluorescence intensity using appropriate imaging software (e.g., ImageJ) to compare between control and this compound-treated groups.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the analysis of key developmental and apoptotic genes in blastocysts.[1][19]
Materials:
-
RNA extraction kit suitable for small cell numbers (e.g., RNeasy Plus Micro Kit)
-
cDNA synthesis kit (e.g., GoScript Reverse Transcriptase Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for OCT4, NANOG, CASP3, BAX, BCL-XL, and a housekeeping gene like GAPDH)
Methodology:
-
Sample Collection: Pool 15-25 blastocysts per treatment group for each biological replicate. Store at -80°C until use.
-
RNA Extraction: Extract total RNA from the pooled blastocysts using a specialized micro kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Include a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative expression of each target gene using the ΔΔCt method.[19] Compare the normalized expression levels between the this compound-treated and control groups to determine the effect of the treatment.
References
- 1. This compound Treatment Decreases DNA Methyltransferase 1 Expression by Induction of MicroRNA-152 Expression in Porcine Somatic Cell Nuclear Transfer Embryos | PLOS One [journals.plos.org]
- 2. Frontiers | Epigenetic manipulation to improve mouse SCNT embryonic development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Treatment Decreases DNA Methyltransferase 1 Expression by Induction of MicroRNA-152 Expression in Porcine Somatic Cell Nuclear Transfer Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound on the Histone Acetylation, DNA Methylation and Development of Buffalo Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Improves Cashmere Goat Embryo Reprogramming by Affecting Donor Cell Pluripotency Molecule NANOG Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons Learned from Somatic Cell Nuclear Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. Synergistic effect of trichostatin A and this compound on the development of cloned rabbit embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Upregulates Expression of Development-Related Genes, Inhibits Apoptosis, and Improves the Development of Somatic Cell Nuclear Transfer Mini-Pig Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Difference in Gene Expression Profile Between Embryos of Different Derivations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 16. scbt.com [scbt.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
Scriptaid in In Vivo Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Scriptaid is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of in vivo cancer models. By inhibiting HDAC enzymes, this compound leads to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes.[1] This epigenetic modulation triggers several downstream anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3] These application notes provide a summary of this compound's effects in animal models and protocols for its use.
The anti-tumor effects of this compound have been observed in various cancer types, including breast cancer, hepatocellular carcinoma, glioma, and ovarian cancer.[2][3][4][5] A notable mechanism of action is the transcriptional activation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G2/M phase.[2] Furthermore, this compound has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway, which can be mediated by an increase in Ras activity in glioma cells.[5] In a human breast cancer xenograft model using MDA-MB-231 cells, treatment with this compound resulted in a significant 75% reduction in tumor volume.[6] In a subcutaneous HepG2 murine xenograft model for hepatocellular carcinoma, this compound treatment also markedly decreased primary tumor weight and volume.[2]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in different cancer models.
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Breast Cancer | Human breast carcinoma xenografts | MDA-MB-231 | 3.5 mg/kg, intraperitoneally, for five consecutive days with 2 days rest each week for 4 weeks | Reduced tumor volume by 75%.[6] |
| Hepatocellular Carcinoma | Subcutaneous murine xenograft model | HepG2 | Not specified | Markedly decreased primary tumor weight and volume.[2] |
| Glioma | Not specified in detail in the search results | T98G, LN229 (in vitro) | Not specified in detail for in vivo | Induces apoptosis via JNK activation in glioma cell lines.[5] |
Experimental Protocols
General Protocol for In Vivo Studies with this compound
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a xenograft mouse model. Specific parameters may need to be optimized for different cancer models and cell lines.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% DMSO in sterile saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimatize the immunocompromised mice to the housing conditions for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or culture medium. A mixture with Matrigel may enhance tumor take rate.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of treatment, dilute the stock solution with sterile saline to the final desired concentration. The solution may need to be heated for complete dissolution and then cooled before injection.[7]
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneally).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for the planned duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Specific Protocol for a Breast Cancer Xenograft Model
This protocol is based on a study using the MDA-MB-231 human breast cancer cell line.[6]
Cell Line: MDA-MB-231
Animal Model: Human breast carcinoma xenografts in immunocompromised mice.
Treatment Regimen:
-
Dosage: 3.5 mg/kg this compound.[6]
-
Administration: Intraperitoneal injection.[6]
-
Schedule: Five consecutive days of treatment followed by a 2-day rest period, repeated weekly for a total of 4 weeks.[6]
Signaling Pathways and Visualizations
This compound's anti-cancer activity is mediated through distinct signaling pathways. As an HDAC inhibitor, its primary action is to increase histone acetylation, leading to changes in gene expression.
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
A key downstream effector of this compound is the p21 protein, which plays a crucial role in cell cycle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effect of histone deacetylase inhibitor this compound as a single agent for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analyzing Cell Cycle Arrest Induced by Scriptaid Using Flow Cytometry
Introduction
Scriptaid is a potent histone deacetylase (HDAC) inhibitor that has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle regulation.[2][3] One of the key outcomes of this compound treatment is the arrest of cells in the G1 and/or G2/M phases of the cell cycle.[1][4] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. HDAC inhibitors, such as this compound, block this action, resulting in histone hyperacetylation.[2][3] This "opening" of the chromatin allows for the transcription of tumor suppressor genes and other regulatory proteins that can halt cell cycle progression. For instance, the induction of p21, a cyclin-dependent kinase (CDK) inhibitor, is a common mechanism by which HDAC inhibitors cause G1 arrest.[2][5] This prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1/S transition.
Signaling Pathway of HDAC Inhibition by this compound Leading to Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Data Presentation: Effect of this compound on Cell Cycle Distribution
The following table summarizes the effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| RKO (Colon Cancer) | 0.5 | Not Specified | Increased | Not Specified | Not Specified | [4] |
| 1.0 | Not Specified | Increased | Not Specified | Not Specified | [4] | |
| 2.0 | Not Specified | Increased | Not Specified | Increased | [4] | |
| Ishikawa (Endometrial Cancer) | 5 | 48 | Increased | Decreased | Not Specified | [1][6] |
| 10 | 48 | Not Specified | Decreased | Increased | [1][6] | |
| SK-OV-3 (Ovarian Cancer) | 5 | 48 | Increased | Decreased | Not Specified | [1] |
| 10 | 48 | Not Specified | Decreased | Increased | [1] | |
| HeLa (Cervical Cancer) | 2 (IC50) | 48 | Not Specified | Not Specified | Not Specified | [7] |
| SW480 (Colon Cancer) | IC50 | 24 | Increased | Not Specified | Increased | [8] |
Experimental Workflow for Cell Cycle Analysis
References
- 1. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 3. pnas.org [pnas.org]
- 4. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting lack of Scriptaid efficacy in cell culture experiments.
Welcome to the technical support center for Scriptaid, a potent histone deacetylase (HDAC) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound may not be demonstrating its expected efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule and a member of the hydroxamic acid class of compounds that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] Its primary mechanism of action is to block the activity of HDAC enzymes, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more open chromatin structure, facilitating gene transcription. This compound is known to be a pan-HDAC inhibitor, affecting multiple HDAC isoforms.[4][5]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO and DMF at concentrations of up to 2.5 mg/mL and 4 mg/ml respectively.[6][7][8] It is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[6] Stock solutions in DMSO can be stored at -20°C for up to two months, while the solid powder form is stable for at least one year when stored desiccated at room temperature or at -20°C for longer-term storage (≥ 4 years).[6][7][9] Avoid repeated freeze-thaw cycles.
Q3: What is the typical working concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-type dependent and can range from nanomolar to micromolar concentrations. For example, in some cancer cell lines, IC50 values for growth inhibition are in the range of 0.5-1.0 µg/mL (approximately 1.5-3 µM).[1][10] In other applications, such as improving the development of cloned embryos, concentrations as low as 250 nM have been shown to be effective.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Lack of this compound Efficacy
This section addresses common issues where this compound does not produce the expected biological effect in cell culture experiments.
Issue 1: No observable increase in global histone acetylation.
If you do not observe an increase in acetylated histones (e.g., via Western blot for acetyl-H3 or acetyl-H4) after this compound treatment, consider the following:
-
Inadequate Concentration: The concentration of this compound may be too low for your specific cell type.
-
Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for inducing histone hyperacetylation in your cells.
-
-
Insufficient Treatment Duration: The treatment time may be too short.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. An 18-hour treatment has been shown to be effective in PANC-1 cells.[10]
-
-
Improper Reagent Preparation or Storage: this compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions of this compound from a reliable source. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture media.[6]
-
Issue 2: No downstream biological effects observed (e.g., no change in target gene expression, cell viability, or cell cycle).
Even with confirmed histone hyperacetylation, the desired downstream effects may not be apparent. Here are some potential reasons and solutions:
-
Cell-Type Specificity: The biological response to HDAC inhibition is highly context-dependent.
-
Solution: Review the literature to see if this compound has been validated in your cell line or a similar one. Consider that the specific genes regulated by histone acetylation can vary significantly between cell types.
-
-
Experimental Endpoint Timing: The time point chosen to measure the downstream effect may not be optimal.
-
Solution: Perform a time-course experiment to assess your biological endpoint at multiple time points after this compound treatment. For example, changes in gene expression may precede changes in cell viability.
-
-
Off-Target Effects: While this compound is a potent HDAC inhibitor, it may have other cellular effects. Recent research has shown that this compound can also stabilize G-quadruplexes, which can impact transcription and induce DNA damage, potentially confounding the expected outcomes of HDAC inhibition alone.[4][5]
-
Solution: Consider using other HDAC inhibitors with different chemical structures (e.g., Trichostatin A) as a control to determine if the observed lack of effect is specific to this compound's chemical properties.
-
-
Drug Interactions: Components in your cell culture medium or other co-administered drugs could interfere with this compound's activity.
-
Solution: Review all components of your experimental system. If possible, simplify the treatment conditions to isolate the effects of this compound.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| PANC-1 | Histone Acetylation | 6 µM | >100-fold increase in histone acetylation | [10] |
| MDA-MB-231, MDA-MB-435, Hs578t | Growth Inhibition | 0.5-1.0 µg/mL | Significant growth inhibition | [1][2] |
| MDA-MB-231, MDA-MB-435, Hs578t | Gene Expression | 0.1-1.0 µg/mL | 2000-20,000-fold increase in ER mRNA | [2] |
| Ishikawa, SK-OV-3 | Growth Inhibition | 9 µM, 55 µM (IC50) | Inhibition of proliferation and viability | [10] |
| HeLa | Growth Inhibition | 2 µM (IC50) | Inhibition of cell growth | [1] |
| Porcine SCNT Embryos | Development | 500 nmol/L | Enhanced blastocyst formation rate | [11] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated Histones
This protocol is designed to verify the primary activity of this compound by measuring the levels of acetylated histones.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9) or acetylated histone H4 overnight at 4°C.
-
As a loading control, also probe for total histone H3 or H4.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel histone deacetylase inhibitor, this compound, enhances expression of functional estrogen receptor [alpha] (ER) in ER negative human breast cancer cells in combination with 5-aza 2'-deoxycytidine - ProQuest [proquest.com]
- 3. glpbio.com [glpbio.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. abbexa.com [abbexa.com]
- 8. tribioscience.com [tribioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scriptaid Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Scriptaid concentration to achieve desired experimental outcomes while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of histone deacetylases (HDACs), particularly Class I HDACs (HDAC1, 2, and 3).[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in various cellular effects, including cell cycle arrest, apoptosis, and differentiation.[2][3][4] Recent studies have also suggested that this compound can exert its effects by stabilizing G-quadruplex (G4) DNA structures, which may contribute to its pleiotropic effects and cytotoxicity.[5][6]
Q2: What are the common causes of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is often dose-dependent and can be attributed to several factors:
-
HDAC Inhibition: The primary mechanism of action, inhibition of HDACs, can lead to the expression of pro-apoptotic genes and cell cycle arrest, ultimately causing cell death, particularly in cancer cells.[1][2]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects, such as the stabilization of G-quadruplexes, which can induce DNA damage and contribute to cytotoxicity.[5][6]
-
Cell Type Specificity: The sensitivity to this compound varies significantly across different cell lines.[7] For example, some cancer cell lines are highly sensitive, while normal cells may show less sensitivity.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium low (e.g., below 0.5% or 1%).[8]
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is a balance between achieving the desired biological effect (e.g., HDAC inhibition, gene expression changes) and minimizing cytotoxicity. A dose-response experiment is crucial to determine this for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue: High levels of cell death observed after this compound treatment.
This is a common issue and can be addressed by systematically evaluating several experimental parameters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response experiment (see protocol below) to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to a range that provides the desired effect with minimal cell death. |
| Prolonged exposure time | Reduce the incubation time with this compound. A time-course experiment can help identify the minimum time required to observe the desired effect. |
| High solvent (DMSO) concentration | Ensure the final concentration of the solvent in your cell culture medium is not exceeding toxic levels (typically <0.5% for DMSO).[8] Prepare a vehicle control with the same solvent concentration to assess its specific effect. |
| Cell health and density | Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density before treatment.[9] Over-confluent or unhealthy cells can be more susceptible to stress. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures, as this can exacerbate cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line, which is a critical step in optimizing its concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in complete culture medium to create a range of desired concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[10]
Workflow for Dose-Response Experiment
Caption: Workflow for determining the IC50 of this compound.
Quantitative Data Summary
The effective and cytotoxic concentrations of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values.
| Cell Line | IC50 Concentration | Treatment Duration | Reference |
| HeLa (Cervical Cancer) | 2 µM | 48 hours | [1][3] |
| MDA-MB-231 (Breast Cancer) | 0.5-1.0 µg/mL | 48 hours | [1][7] |
| MDA-MB-435 (Breast Cancer) | 0.5-1.0 µg/mL | 48 hours | [1][7] |
| Hs578t (Breast Cancer) | 0.5-1.0 µg/mL | 48 hours | [1][7] |
| Ishikawa (Endometrial Cancer) | 9 µM | Not Specified | [7] |
| SK-OV-3 (Ovarian Cancer) | 55 µM | Not Specified | [7] |
| RKO (Colorectal Cancer) | Growth inhibition observed at 0.5-2.0 µM | Not Specified | [4] |
| T. gondii tachyzoites | 39 nM | Not Specified | [1][7] |
Note: The molecular weight of this compound is 326.35 g/mol , which can be used to convert between µg/mL and µM.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound's cytotoxic effects are mediated through various signaling pathways. As an HDAC inhibitor, it broadly affects gene expression. Some key pathways involved include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S or G2/M phase by altering the expression of cell cycle regulatory proteins like p21 and p27.[2][3][4]
-
Apoptosis: this compound can induce apoptosis through both intrinsic and extrinsic pathways. This can involve changes in the expression of Bcl-2 family proteins and activation of caspases.[7]
-
JNK Pathway: In some cancer cells, like glioma cells, this compound-induced apoptosis is mediated through the activation of the JNK signaling pathway.[2]
-
DNA Damage Response: this compound's interaction with G-quadruplexes can lead to DNA damage, activating DNA damage response pathways, which can trigger cell death if the damage is irreparable.[5][6]
Simplified Signaling Pathway Diagram
Caption: Key pathways in this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC inhibitor, this compound, induces glioma cell apoptosis through JNK activation and inhibits telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Addressing inconsistent experimental results with Scriptaid treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scriptaid. The information is designed to address potential inconsistencies in experimental results and provide standardized protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid-containing class of HDAC inhibitors and shows specific potency towards class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC8.[2][3][4] Its primary mechanism involves inhibiting these enzymes, leading to an increase in histone acetylation. This alteration in chromatin structure facilitates gene transcription.[1]
Q2: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Reported effective concentrations range from the nanomolar to the micromolar scale. For example:
-
Somatic Cell Nuclear Transfer (SCNT): 250 nM has been shown to be effective.[5]
-
Cancer Cell Lines: IC50 values for growth inhibition are often in the range of 0.5-10 µM.[2][5] For instance, the IC50 for Ishikawa endometrial cancer cells is 9 µM, while for SK-OV-3 ovarian cancer cells it is 55 µM.[5]
-
Transcriptional Activation: Concentrations of 6-8 µM have been reported as optimal for transcriptional facilitation.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
Treatment duration is also highly dependent on the experimental goals.
-
Short-term effects on histone acetylation: An 18-hour treatment has been shown to increase histone acetylation.[5]
-
Cell growth and apoptosis assays: Treatments of 48 hours are common.[2][6]
-
Gene expression studies: A 48-hour treatment has been used to induce ER mRNA transcript levels.[5]
Q4: Is this compound toxic to cells?
This compound exhibits lower toxicity compared to other HDAC inhibitors like Trichostatin A (TSA).[3] However, like most HDAC inhibitors, it can induce cell cycle arrest and apoptosis, particularly in cancer cells.[7][8] Normal cells have shown less sensitivity to this compound-induced growth inhibition compared to cancer cell lines.[7] It is crucial to assess cytotoxicity in your specific cell line using methods like MTT or trypan blue exclusion assays.
Q5: What are the known signaling pathways affected by this compound?
Besides its primary effect on histone acetylation, this compound has been shown to modulate several signaling pathways:
-
PI3K/AKT Pathway: this compound can prevent the decrease of phosphorylated AKT (p-AKT), a key pro-survival signal.[9]
-
JNK Pathway: It can induce apoptosis in glioma cells through the activation of the JNK pathway.[4]
-
G-quadruplex Stabilization: Recent studies suggest that this compound can stabilize G-quadruplex structures in DNA, which may contribute to its anti-tumor effects.[10]
Troubleshooting Guide
Inconsistent experimental results with this compound can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 100 nM to 10 µM). |
| Insufficient Treatment Duration: The treatment time may not be long enough to induce the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Reagent Instability: this compound, especially in solution, may have degraded. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] | |
| Cell Line Resistance: Some cell lines may be inherently resistant to HDAC inhibitors. | Consider using a different HDAC inhibitor or a combination therapy approach. For example, this compound has been shown to work synergistically with 5-aza-2'-deoxycytidine.[1] | |
| High Cell Death/Toxicity | Concentration Too High: The concentration of this compound may be cytotoxic to the specific cell line. | Perform a dose-response curve to determine the IC50 value and select a concentration that balances efficacy with acceptable toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Variable Results Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed cells at a consistent density for all experiments. |
| Inaccurate Pipetting: Errors in pipetting can lead to variations in the final concentration of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Batch-to-Batch Variation of this compound: There may be slight differences between different lots of the compound. | If possible, purchase a larger batch of this compound to use for a series of related experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability to determine the IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on the acetylation of histones H3 and H4.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-Actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 18 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Modulation of the PI3K/AKT signaling pathway by this compound.
References
- 1. exchemistry.com [exchemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Potential off-target effects of Scriptaid and how to control for them.
Welcome to the technical support center for Scriptaid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and controlling for its potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs). It targets both nuclear and cytoplasmic HDAC isoforms, leading to an increase in the acetylation of histone and non-histone proteins.[1][2] This alteration in protein acetylation plays a key role in regulating gene expression and other cellular processes. This compound is often used in cancer research due to its ability to induce cell cycle arrest, apoptosis, and growth inhibition in various cancer cell lines.[3][4][5]
Q2: What are the known off-target effects of this compound?
Beyond its intended activity as an HDAC inhibitor, this compound has been demonstrated to have a significant off-target effect through its interaction with G-quadruplexes (G4s).[1][2][6][7][8] G4s are non-canonical secondary structures that can form in guanine-rich nucleic acid sequences and are involved in the regulation of various cellular processes, including transcription and translation.
Q3: How does this compound's interaction with G-quadruplexes affect cellular processes?
This compound has been shown to bind to and stabilize G-quadruplex structures, particularly those located in ribosomal DNA.[1][2][6][7][8] This interaction can lead to:
-
Impaired RNA Polymerase I (Pol I) Transcription: By stabilizing G4s in ribosomal DNA, this compound can hinder the progression of Pol I, leading to a reduction in ribosomal RNA (rRNA) synthesis.[1][2][8]
-
DNA Damage Response: The stabilization of G4 structures can be associated with the induction of DNA double-strand breaks, triggering a DNA damage response.[1][2]
-
Nucleolar Stress: Disruption of ribosome biogenesis due to impaired Pol I transcription can lead to nucleolar stress.[1][6][8]
Q4: Are there other potential, less-characterized off-target effects of this compound?
While the interaction with G-quadruplexes is a well-documented off-target effect, it is possible that this compound may interact with other proteins or macromolecules. As a small molecule, it has the potential to bind to proteins with similar structural motifs or binding pockets. To investigate other potential off-target effects, broader screening approaches such as kinome profiling or proteome-wide target identification could be employed.
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not readily explained by HDAC inhibition.
If you are observing cellular effects that are inconsistent with the known consequences of HDAC inhibition (e.g., unusual patterns of gene expression, unexpected cell death mechanisms, or effects on pathways not typically regulated by acetylation), it is important to consider the potential contribution of off-target effects.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes observed with this compound treatment.
Issue 2: How to specifically control for the G-quadruplex-mediated off-target effects of this compound.
To determine if an observed phenotype is due to this compound's interaction with G-quadruplexes, you can perform experiments to directly assess G4 stabilization and its downstream consequences.
Experimental Protocols for G-Quadruplex Interaction
| Experiment | Purpose | Brief Methodology |
| BG4 Immunofluorescence | To visualize the stabilization of G-quadruplexes in cells. | Treat cells with this compound or a vehicle control. Fix and permeabilize the cells, then incubate with an anti-BG4 antibody (a G4-selective antibody). Visualize the antibody signal using a fluorescently labeled secondary antibody and microscopy. An increase in nuclear BG4 signal indicates G4 stabilization.[6][7] |
| Thioflavin T (ThT) Displacement Assay | To demonstrate direct binding of this compound to G-quadruplexes in cells. | Pre-stain cells with Thioflavin T, a fluorescent probe that binds to G4s. Treat the cells with this compound. A decrease in ThT fluorescence suggests that this compound is displacing ThT from the G4 structures.[6] |
| Chromatin Immunoprecipitation (ChIP)-qPCR | To quantify the association of G-quadruplexes at specific genomic loci. | Treat cells with this compound or a vehicle control. Crosslink proteins to DNA, shear the chromatin, and immunoprecipitate G4-DNA complexes using the BG4 antibody. Purify the DNA and use qPCR to quantify the enrichment of specific G4-containing regions (e.g., in ribosomal DNA).[6] |
| qRT-PCR for rRNA | To measure the functional consequence of G4 stabilization in ribosomal DNA. | Treat cells with this compound. Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of ribosomal RNA precursors. A decrease in rRNA levels would be consistent with impaired Pol I transcription due to G4 stabilization.[6] |
Issue 3: How to investigate other potential off-target effects of this compound.
If you suspect off-target effects beyond G-quadruplex interactions, broader, unbiased screening methods are necessary.
Signaling Pathway for Investigating Novel Off-Targets
Caption: Methodologies for the discovery and validation of novel off-targets of this compound.
Experimental Protocols for Broad Off-Target Screening
| Method | Principle | Application for this compound |
| Kinome Profiling | Measures the activity of a large number of kinases simultaneously, often using peptide arrays that serve as kinase substrates.[9][10] | Incubate cell lysates with this compound and radiolabeled ATP. Apply the lysate to a kinase peptide array. Changes in the phosphorylation of specific peptides compared to a control can identify kinases whose activity is modulated by this compound. |
| Chemical Proteomics | Uses an immobilized version of the small molecule to "pull down" interacting proteins from a cell lysate. | Synthesize a this compound analog that can be coupled to a solid support (e.g., beads). Incubate the this compound-beads with cell lysate. Elute the bound proteins and identify them using mass spectrometry. |
| Thermal Proteome Profiling (TPP) | Based on the principle that the binding of a small molecule can alter the thermal stability of its protein target. | Treat cells with this compound or a vehicle control. Heat aliquots of the cell lysate to different temperatures. Separate soluble from aggregated proteins and quantify the remaining soluble proteins using mass spectrometry. Off-target proteins will show a shift in their melting temperature in the presence of this compound. |
By employing these targeted and broad-spectrum approaches, researchers can gain a more comprehensive understanding of this compound's mechanism of action and confidently control for its potential off-target effects in their experimental systems.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel histone deacetylase inhibitor, this compound, induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. The histone deacetylase inhibitor this compound targets G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Scriptaid to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Scriptaid to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored at or below -20°C under desiccating conditions.[1] When stored correctly, the solid form is stable for at least 12 months to three years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting this compound.[1][2] It is soluble in DMSO up to 100 mM. Some sources also mention solubility in dimethylformamide (DMF).[1][3] For maximum solubility, it is suggested to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] this compound is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to reconstitute the this compound powder in fresh, high-quality DMSO.[2] To enhance solubility, you can warm the tube at 37°C for 10 minutes and/or sonicate it.[4] For in vivo studies, a 100 mg/ml stock in DMSO can be prepared; this stock is then diluted in sterile saline, heated to boiling for complete dissolution, and cooled before administration.[5]
Q4: How should I store the reconstituted this compound stock solution?
A4: To maintain stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][6][7] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][8] Aqueous solutions of this compound should not be stored for more than one day.[1]
Q5: What is the stability of this compound in cell culture media?
A5: While specific stability data in various culture media is not extensively detailed, it is general practice to add the HDAC inhibitor to the culture medium immediately before treating the cells. For instance, in one protocol, PANC-1 cells were treated with this compound for 18 hours in the culture medium.[2] Given that aqueous solutions are not stable for long, it is best to prepare fresh dilutions in media for each experiment.
Troubleshooting Guide
Issue 1: I am observing lower than expected activity or no effect of this compound in my experiments.
-
Possible Cause 1: Improper Storage. this compound powder or stock solutions may have degraded due to incorrect storage temperatures, exposure to moisture, or repeated freeze-thaw cycles.[1][2][6]
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the solvent, leading to a lower effective concentration.
-
Solution: When preparing the stock solution in DMSO, gently warm the vial and sonicate to ensure complete dissolution.[4] Visually inspect the solution for any precipitates before use.
-
-
Possible Cause 3: Low Concentration. The concentration of this compound used may be too low for the specific cell line or experimental model.
-
Solution: The effective concentration of this compound can vary. For example, IC50 values range from 39 nM for T. gondii to 55 µM for SK-OV-3 ovarian cancer cells.[2] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Possible Cause 4: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound.
-
Solution: Review literature for typical concentrations used in your specific cell line. For example, MDA-MB-231 cells have an IC50 of 0.5-1.0 µg/mL, while Ishikawa endometrial cancer cells have an IC50 of 9 µM.[2]
-
Issue 2: I am observing signs of cytotoxicity in my cell cultures.
-
Possible Cause 1: High Concentration. this compound, while less toxic than some other HDAC inhibitors like Trichostatin A, can still induce apoptosis and cell cycle arrest at higher concentrations.[1][9]
-
Solution: Perform a dose-response curve to identify the optimal concentration that provides the desired biological effect with minimal toxicity.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) and include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Powder | -20°C | 12 months to 3 years | Desiccating conditions[1] |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles[2][8] |
| Stock Solution in DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles[2][8] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prepare fresh for each use[1] |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line / Organism | Effect | Concentration | Citation |
| PANC-1 | >100-fold increase in histone acetylation | 6 µM | [2] |
| Ishikawa (Endometrial Cancer) | IC50 | 9 µM | [2] |
| SK-OV-3 (Ovarian Cancer) | IC50 | 55 µM | [2] |
| MDA-MB-231, MDA-MB-435, Hs578t | IC50 | 0.5-1.0 µg/mL | [2] |
| HeLa | IC50 | 2 µM | [8] |
| T. gondii | IC50 | 39 nM | [2] |
| Porcine SCNT Embryos | Optimal for development | 300 nM | [10] |
Experimental Protocols
Protocol 1: Assessment of Histone Acetylation by Western Blot
This protocol is adapted from a study on PANC-1 cells.[2]
-
Cell Treatment: Plate PANC-1 cells and treat with the desired concentration of this compound (e.g., 2 µg/mL) for 18 hours in culture medium. Include an untreated control group.
-
Cell Lysis: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a protein sample buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each sample onto a 12% denaturing polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nylon or PVDF membrane.
-
Immunoblotting:
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., rabbit anti-human acetyl-lysine antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
-
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and detect the signal using film or a digital imager.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1.0 µg/mL) for 48 hours.[4] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and modulation of the PTEN/AKT signaling pathway.
Caption: Experimental workflow for assessing this compound-induced histone acetylation via Western blot analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment Decreases DNA Methyltransferase 1 Expression by Induction of MicroRNA-152 Expression in Porcine Somatic Cell Nuclear Transfer Embryos | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Histone Acetylation Western Blots after Scriptaid Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers who are not observing an expected increase in histone acetylation following treatment with Scriptaid, a histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect histone acetylation?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails. By inhibiting HDACs, this compound prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[3][4] This is a key mechanism in epigenetic regulation of gene expression.[1][4] An effective this compound treatment should result in a detectable increase in the levels of acetylated histones, such as acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4), which can be visualized by Western blot.[5]
Q2: I don't see any increase in histone acetylation. What are the main areas to troubleshoot?
A2: If you are not observing the expected increase in histone acetylation, the issue likely lies in one of three areas:
-
This compound Treatment: The concentration, incubation time, or stability of this compound may be suboptimal.
-
Sample Preparation: The methods for cell lysis and histone extraction may be inefficient or may not adequately preserve histone modifications.
-
Western Blot Protocol: The electrophoresis, transfer, antibody incubation, or detection steps may require optimization for histone proteins.
The following sections will guide you through troubleshooting each of these areas.
Troubleshooting Guide
Issue 1: Ineffective this compound Treatment
Your experimental conditions for this compound treatment may need optimization.
-
Is the this compound concentration appropriate?
-
Is the incubation time sufficient?
-
Is the this compound active?
-
Ensure that the this compound stock solution is prepared and stored correctly to maintain its activity.
-
Recommendations:
-
Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal treatment duration for your cell type.
-
Include a positive control cell line known to be responsive to this compound if possible.
Table 1: Reported Effective Concentrations and Durations of this compound Treatment
| Cell Line | Effective Concentration | Treatment Duration | Observed Effect | Reference |
| PANC-1 | 6 µM | Not specified | >100-fold increase in histone acetylation | [5] |
| Ishikawa | 5-10 µM | 2 days | Accumulation in G0/G1 or G2/M phase | [5] |
| SK-OV-3 | 55 µM (IC50) | Not specified | Inhibition of proliferation and viability | [5] |
| MDA-MB-231 | 0.5-1.0 µg/mL | 48 hours | Accumulation of acetylated H3 and H4 | [5] |
| SW480 | 1 µM | 3 hours | Significant acetylation of Histone H3 (K27) | [1][2] |
| HeLa | 2 µM (IC50) | 48 hours | Growth inhibition | [3] |
Issue 2: Suboptimal Sample Preparation
Detecting histone modifications requires efficient extraction of nuclear proteins while preserving their post-translational modifications. Standard whole-cell lysis buffers like RIPA may not be optimal for histones.[6][7]
-
Are you using an appropriate lysis buffer?
-
Are you including inhibitors in your lysis buffer?
Recommendations:
-
Switch to a histone-specific extraction protocol, such as acid extraction. A detailed protocol is provided below.
-
Always prepare fresh lysis buffer and add inhibitors immediately before use.
Issue 3: Western Blot Protocol Not Optimized for Histones
Histones are small, positively charged proteins, which necessitates specific considerations in your Western blot protocol.[12][13]
-
Is your gel percentage appropriate for low molecular weight proteins?
-
Are your transfer conditions optimal?
-
Is your primary antibody specific and sensitive enough?
-
Ensure you are using an antibody that is validated for Western blotting and is specific for the acetylated histone mark of interest.[14]
-
-
Is your blocking buffer appropriate?
-
For some phospho-specific antibodies, milk-based blocking buffers are not recommended as they contain phosphoproteins. While this is for phosphorylation, it's good practice to consider BSA-based blocking buffers, especially when troubleshooting.[11] Abcam's histone western blot protocol suggests 5% BSA.[12]
-
Recommendations:
-
Use a 15% polyacrylamide gel or a 4-20% gradient gel.
-
Optimize your transfer conditions. A common starting point for wet transfer is 30V for 70 minutes.[12]
-
Verify the successful transfer of proteins to the membrane using Ponceau S staining.[12]
-
Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Run a positive control, such as calf thymus histones or lysate from cells treated with a known potent HDAC inhibitor, to validate your antibody and protocol.[12]
Table 2: Western Blot Troubleshooting for Histone Acetylation
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Ineffective this compound treatment | Optimize concentration and incubation time. |
| Inefficient histone extraction | Use an acid extraction protocol. Add HDAC and protease inhibitors. | |
| Poor protein transfer | Use a 0.22 µm PVDF membrane. Optimize transfer time and voltage. Confirm transfer with Ponceau S. | |
| Primary antibody issue | Use a validated antibody. Optimize antibody concentration and incubation time (e.g., overnight at 4°C).[15] | |
| Low protein load | Increase the amount of protein loaded per lane (10-20 µg of histone extract is a good starting point).[6] | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST).[11][12] |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of washes. | |
| Non-specific Bands | Sample degradation | Prepare fresh lysates with protease and HDAC inhibitors.[11] |
| Antibody cross-reactivity | Use a more specific antibody. Perform a secondary antibody-only control.[11] |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Proceed to histone extraction.
Protocol 2: Histone Extraction by Acid Extraction
This protocol is adapted from established methods.[8][9]
-
Wash the cell pellet (from a 10 cm dish) once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail).
-
Lyse the cells on a rotator for 10 minutes at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with 1 mL of TEB and centrifuge again as in step 4.
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl.
-
Acid extract the histones overnight on a rotator at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the histones to a fresh tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store at -80°C.
Protocol 3: Western Blot for Histones
This protocol is based on common practices for histone Western blotting.[12][16]
-
Sample Preparation: Mix your histone extract (e.g., 15 µg) with 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.22 µm PVDF membrane. A wet transfer at 30V for 70 minutes is a good starting point.
-
Membrane Staining (Optional but Recommended): Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., anti-acetyl-Histone H3) diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the signal. Capture the image using a chemiluminescence imaging system.
-
Stripping and Reprobing (for loading control): If necessary, strip the membrane and reprobe with an antibody against a total histone (e.g., anti-Histone H3) as a loading control.
Visual Guides
Mechanism of this compound Action
Caption: Mechanism of this compound as an HDAC inhibitor, leading to histone hyperacetylation.
Western Blot Workflow for Histone Acetylation
Caption: Key steps in the Western blot workflow for detecting histone acetylation.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the absence of a histone acetylation signal.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. selleckchem.com [selleckchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Scriptaid and Prostratin Co-Treatment for HIV-1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Scriptaid and prostratin for the reactivation of latent HIV-1. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the co-treatment of this compound and prostratin for HIV-1 activation.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing high cellular toxicity or low cell viability after treatment? | Concentrations of this compound or prostratin are too high.The specific cell line is particularly sensitive to the compounds.Extended incubation times. | Perform a dose-response curve for each compound individually and in combination to determine the optimal, non-toxic concentrations for your specific cell line. A good starting point for prostratin is 5 µM, and for this compound, concentrations can be tested in the nanomolar to low micromolar range.[1][2]Reduce the incubation time. Significant HIV-1 activation can often be observed within 24 hours.[2][3]Ensure you have a mock-treated control to accurately assess baseline cell viability. |
| I am not seeing a synergistic activation of HIV-1 expression with the co-treatment. | Suboptimal concentrations of one or both compounds.The chosen cell model may not be responsive to this combination.Issues with the readout assay (e.g., p24 ELISA, flow cytometry for GFP). | Re-evaluate the dose-response for each compound. Synergism is often concentration-dependent.Consider using a different latently infected cell line model, such as J-Lat or U1 cells, which have been shown to be responsive.[1][3][4]Validate your assay with a known potent activator of HIV-1, such as TNF-α or PMA, to ensure the detection method is working correctly.[2]The synergistic effect may be more pronounced in recruiting previously unresponsive cells into the expressing population.[1][3][4] Consider using flow cytometry to analyze the percentage of activated cells. |
| My results are not reproducible across experiments. | Variability in cell culture conditions (e.g., cell density, passage number).Inconsistent preparation of drug stocks.Day-to-day variability in cell health. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.Prepare fresh drug dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Monitor cell health and viability prior to starting each experiment. |
| How can I confirm that the observed activation is due to the expected molecular mechanisms (HDAC inhibition and PKC activation)? | Lack of mechanistic validation in the experimental design. | Perform a Chromatin Immunoprecipitation (ChIP) assay to assess histone acetylation (e.g., H3 and H4) at the HIV-1 LTR. This compound treatment should lead to increased acetylation.[5]Analyze the activation of the NF-κB pathway. This can be done by measuring the degradation of IκBα or by performing an Electrophoretic Mobility Shift Assay (EMSA) to assess the DNA-binding activity of NF-κB.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic activation of HIV-1 by this compound and prostratin?
A1: The synergy arises from the complementary actions of the two compounds. This compound is a histone deacetylase (HDAC) inhibitor that increases the acetylation of histones, particularly at the nucleosome 1 (nuc-1) site of the HIV-1 long terminal repeat (LTR).[5] This creates a more open chromatin structure, making the HIV-1 promoter more accessible to transcription factors. Prostratin is a protein kinase C (PKC) activator that induces the NF-κB signaling pathway.[1][6] The combination of a more accessible promoter and an increase in the key transcription factor NF-κB leads to a potent and synergistic activation of HIV-1 transcription.[1][4]
Q2: What are typical concentrations used for this compound and prostratin in co-treatment studies?
A2: While optimal concentrations should be determined empirically for each cell system, published studies have successfully used prostratin at concentrations around 5 µM and other HDAC inhibitors (with similar mechanisms to this compound) in the range of 2.5 mM for VPA and 2.5 µM for SAHA.[1][2] It is crucial to perform a dose-response analysis to find the optimal balance between HIV-1 activation and cell viability.
Q3: Which cell lines are suitable for studying this compound and prostratin co-treatment?
A3: Commonly used and well-characterized cell line models for HIV-1 latency that are responsive to this co-treatment include:
-
J-Lat T-cell clones (e.g., J-Lat 8.4, 15.4): These cells contain a latent, integrated HIV-1 provirus with a GFP reporter, allowing for easy quantification of viral activation via flow cytometry.[1][2][3]
-
U1 monocytic cell line: This is a chronically infected promonocytic cell line that is a well-established model for post-integration latency.[1][2][4]
-
Jurkat T-cell line containing latent HIV proviruses: These cell lines are also used to study the reactivation of the HIV-1 promoter.[5]
Q4: Can this co-treatment be used to reactivate latent HIV-1 in primary cells from patients?
A4: Yes, the combination of prostratin with HDAC inhibitors has been shown to reactivate viral replication in resting CD4+ T cells and CD8+-depleted peripheral blood mononuclear cells (PBMCs) isolated from HAART-treated patients with undetectable viral loads.[1][2][4]
Q5: What are the expected fold-increases in HIV-1 activation with this co-treatment?
A5: this compound alone can activate HIV-1 gene expression by 2- to 15-fold over background levels.[5] The synergistic combination with prostratin can lead to a significantly higher level of activation. The exact fold-increase will depend on the cell model, drug concentrations, and experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the synergistic activation of HIV-1 by prostratin and HDAC inhibitors.
Table 1: Synergistic Activation of HIV-1 Production in Latently Infected Cell Lines
| Cell Line | Treatment | Fold Activation (relative to mock) |
| U1 | Prostratin (5 µM) | ~10 |
| VPA (2.5 mM) | ~2 | |
| Prostratin + VPA | ~40 | |
| J-Lat 15.4 | Prostratin (5 µM) | ~8 |
| VPA (2.5 mM) | ~1.5 | |
| Prostratin + VPA | ~25 | |
| J-Lat 8.4 | Prostratin (5 µM) | ~5 |
| VPA (2.5 mM) | ~1 | |
| Prostratin + VPA | ~15 |
Data are approximate values derived from published graphical representations for illustrative purposes.[2]
Table 2: Effect of Prostratin and HDACi Co-Treatment on the Percentage of GFP-Positive J-Lat Cells
| Cell Line | Treatment | % GFP-Positive Cells |
| J-Lat 15.4 | Mock | <1 |
| Prostratin (5 µM) | ~10 | |
| VPA (2.5 mM) | ~2 | |
| Prostratin + VPA | ~25 | |
| J-Lat 8.4 | Mock | <1 |
| Prostratin (5 µM) | ~8 | |
| VPA (2.5 mM) | ~1.5 | |
| Prostratin + VPA | ~20 |
Data are approximate values derived from published graphical representations for illustrative purposes.[3]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat Cells
This protocol describes the treatment of J-Lat cells with this compound and prostratin and subsequent analysis of HIV-1 activation via GFP expression.
-
Cell Culture: Culture J-Lat cells (e.g., clone 8.4 or 15.4) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed J-Lat cells in a 24-well plate at a density of 2 x 10^5 cells/mL in a final volume of 500 µL per well.
-
Drug Preparation: Prepare stock solutions of this compound and prostratin in DMSO. On the day of the experiment, prepare fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted compounds to the wells. Include the following controls:
-
Mock (medium with equivalent DMSO concentration)
-
This compound alone
-
Prostratin alone
-
This compound and prostratin co-treatment
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the steps to assess histone H3 and H4 acetylation at the HIV-1 LTR following this compound treatment in a latently infected cell line.
-
Cell Treatment: Treat approximately 1 x 10^7 latently infected cells (e.g., U1 cells) with this compound or a mock control for a defined period (e.g., 2-4 hours).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Cell Lysis and Sonication: Wash the cells with cold PBS, then lyse them. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for acetylated histone H3 or H4. Include a non-specific IgG as a negative control.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding, then elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the nuc-1 region of the HIV-1 LTR. Analyze the enrichment of acetylated histones relative to the input and IgG controls.
Visualizations
Caption: Synergistic HIV-1 activation by this compound and prostratin.
Caption: Workflow for HIV-1 reactivation assay in J-Lat cells.
References
- 1. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and Prostratin: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and Prostratin: Implications for Treatment of Latent Infection | PLOS One [journals.plos.org]
- 3. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and Prostratin: Implications for Treatment of Latent Infection | PLOS One [journals.plos.org]
- 4. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor this compound reactivates latent HIV-1 promoter by inducing histone modification in in vitro latency cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]
Cell line-specific responses to Scriptaid and dose optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scriptaid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs). Its primary mechanism of action is to block the activity of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure (euchromatin), allowing for the transcription of genes that were previously silenced. This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1][2]
Q2: How should I prepare and store my this compound stock solution?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell line-dependent. A good starting point for a dose-response experiment is to use a range of concentrations from nanomolar (nM) to low micromolar (µM). Based on published data, effective concentrations can range from 0.5 µM to 10 µM for growth inhibition and cell cycle effects in various cancer cell lines.[2][3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your desired biological effect.
Q4: How long should I treat my cells with this compound?
The duration of this compound treatment will depend on the specific endpoint you are measuring. For observing changes in histone acetylation, a shorter treatment time (e.g., 6-24 hours) may be sufficient. For assessing effects on cell viability, cell cycle, or apoptosis, longer incubation times (e.g., 24-72 hours) are common.[4] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental system.
Q5: What are the expected cellular effects of this compound treatment?
The effects of this compound can vary significantly between cell lines. Common effects observed in cancer cell lines include:
-
Increased histone acetylation: A hallmark of HDAC inhibitor activity.
-
Cell growth inhibition: this compound can arrest cell proliferation.[2]
-
Cell cycle arrest: Often observed at the G1 or G2/M phase, depending on the cell line and concentration.[2]
-
Induction of apoptosis: this compound can trigger programmed cell death.[4][5]
-
Changes in gene expression: Re-expression of silenced tumor suppressor genes is a key mechanism.
Data Presentation: Cell Line-Specific Responses to this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating the cell line-specific nature of its effects.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HeLa | Cervical Cancer | 2 | 48 |
| RKO | Colorectal Cancer | ~1-2 (for G1 arrest) | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.5 - 1.0 (µg/mL) | 48 |
| Hs578t | Breast Cancer | 0.5 - 1.0 (µg/mL) | 48 |
| SKBr-3 | Breast Cancer | Not Specified | Not Specified |
| Ishikawa | Endometrial Cancer | 9 | Not Specified |
| SK-OV-3 | Ovarian Cancer | 55 | Not Specified |
Note: IC50 values can vary depending on the assay used and specific experimental conditions.
Troubleshooting Guide
Issue: High levels of cell death are observed even at low concentrations of this compound.
-
Question: Why is this compound causing excessive toxicity in my cell line?
-
Answer:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to HDAC inhibitors. You may need to perform a dose-response experiment with a much lower concentration range.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle-only control.
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Off-Target Effects: While this compound is a potent HDAC inhibitor, off-target effects can contribute to toxicity.
-
-
Issue: I am not observing any significant effect of this compound on my cells.
-
Question: Why is this compound not inducing the expected biological response in my experiment?
-
Answer:
-
Insufficient Concentration or Duration: Your chosen concentration may be too low, or the treatment duration may be too short for your specific cell line. Refer to the literature for your cell type and perform thorough dose-response and time-course experiments.
-
Drug Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: Some cell lines may be resistant to the effects of this compound. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways.
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider using a more direct measure of HDAC inhibition, such as a Western blot for acetylated histones.
-
-
Issue: My experimental results with this compound are inconsistent and not reproducible.
-
Question: What could be causing the variability in my results?
-
Answer:
-
Inconsistent Cell Culture Conditions: Ensure that factors such as cell passage number, confluency at the time of treatment, and media composition are kept consistent between experiments.
-
Variability in Drug Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation. Ensure accurate pipetting.
-
Experimental Timing: Be precise with treatment incubation times and the timing of subsequent assays.
-
Assay Performance: Ensure that your assays (e.g., MTT, flow cytometry) are performed consistently and that all reagents are within their expiration dates.
-
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cells of interest treated with this compound and a vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from your culture plates.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Histone Acetylation Assay (Western Blot)
This protocol describes the detection of changes in histone acetylation levels.
Materials:
-
Cells of interest treated with this compound and a vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones and a loading control (total histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Mandatory Visualizations
Caption: this compound's primary mechanism and downstream cellular effects.
Caption: A typical experimental workflow for studying this compound's effects.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Scriptaid-Induced Cell Stress in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively manage Scriptaid-induced cell stress in long-term experimental settings. The following information is designed to help maintain cellular health and experimental integrity over extended periods of treatment with this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell stress?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor, meaning it blocks the activity of a broad range of HDAC enzymes.[1] These enzymes are crucial for removing acetyl groups from histone and non-histone proteins, which plays a key role in the epigenetic regulation of gene expression.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, altering gene expression and impacting various cellular processes. This disruption of normal cellular function can induce cell stress, leading to cell cycle arrest, senescence, and in many cancer cell lines, apoptosis (programmed cell death).[1][3]
Q2: My cells are dying after a few days of this compound treatment. How can I maintain my culture for a long-term experiment?
A2: High concentrations of this compound can be cytotoxic. For long-term studies where cell survival is desired, it is crucial to use the lowest effective concentration. This can be determined through a dose-response experiment. Consider implementing an intermittent dosing schedule, where cells are exposed to this compound for a defined period, followed by a "drug holiday" in fresh medium. This approach can provide the desired biological effect while allowing cells to recover from stress, thus preventing excessive toxicity over time.
Q3: I am observing changes in my cells' morphology after long-term this compound treatment. Is this normal?
A3: Yes, morphological changes are a known effect of HDAC inhibitors.[4][5] These can include a more flattened and enlarged appearance, reminiscent of cellular senescence, or changes in cell adhesion.[5] It is important to document these changes and assess whether they are accompanied by other markers of stress or senescence. If the morphological changes are severe and associated with a significant decrease in cell health, consider lowering the this compound concentration or adjusting the treatment schedule.
Q4: Can I use antioxidants to counteract this compound-induced oxidative stress?
A4: Yes, co-treatment with antioxidants can be a viable strategy to mitigate oxidative stress, which is a component of this compound-induced cell stress. N-acetylcysteine (NAC) and Vitamin E are antioxidants that have been shown to have cytoprotective effects. NAC can increase intracellular glutathione levels, a key endogenous antioxidant, while Vitamin E protects cell membranes from lipid peroxidation.[6] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of the chosen antioxidant for your specific cell type.
Q5: How can I differentiate between this compound-induced apoptosis and senescence in my long-term culture?
A5: Apoptosis and senescence are two distinct cell fates that can be induced by this compound. Apoptosis is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, leading to cell death. Senescence is a state of irreversible cell cycle arrest where the cell remains metabolically active but does not divide.
You can differentiate between these two states using specific assays:
-
Apoptosis: Can be detected using an Annexin V/Propidium Iodide (PI) assay by flow cytometry or by Western blot for cleaved caspases (e.g., cleaved caspase-3).
-
Senescence: Can be identified by staining for senescence-associated β-galactosidase (SA-β-gal) activity and by observing the characteristic flattened and enlarged cell morphology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death in the first week of treatment. | This compound concentration is too high. | Perform a dose-response curve to determine the IC20 or lower concentration that maintains the desired HDAC inhibition without excessive cytotoxicity. |
| Cells are too sensitive to continuous exposure. | Implement an intermittent dosing schedule (e.g., 24 hours with this compound followed by 24-48 hours in fresh medium). | |
| Gradual decrease in cell proliferation over time. | Induction of cellular senescence. | Confirm senescence by staining for SA-β-gal. If senescence is confirmed, this may be an expected outcome of long-term HDAC inhibition. Consider if this phenotype is acceptable for your experimental goals. Low-dose HDAC inhibitor treatment has been shown to suppress the senescence-associated secretory phenotype (SASP), which may be beneficial. |
| Nutrient depletion in the media. | Increase the frequency of media changes. Monitor the pH of the culture medium, as cellular metabolism can cause it to become acidic. | |
| Cells appear enlarged, flattened, and stop dividing. | This compound-induced senescence or cell cycle arrest. | Analyze cell cycle distribution by flow cytometry (PI staining). Check for senescence markers (SA-β-gal). |
| Sub-optimal culture conditions. | Ensure proper incubator settings (temperature, CO2, humidity). Check for mycoplasma contamination. | |
| Inconsistent results between experiments. | Instability of this compound in culture medium. | Prepare fresh this compound dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variation in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. | |
| Unexpected changes in the expression of genes of interest. | Off-target effects of this compound. | Confirm that the observed effects are due to HDAC inhibition by using another HDAC inhibitor with a different chemical structure. |
| Long-term epigenetic drift. | Be aware that long-term culture itself can lead to changes in gene expression.[7] Include appropriate time-matched vehicle controls in your experimental design. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. Lower concentrations are generally required for longer treatment periods to maintain cell viability.
| Cell Line | Exposure Time | IC50 | Reference |
| Ishikawa (endometrial cancer) | 48 hours | 9 µM | [8] |
| SK-OV-3 (ovarian cancer) | 48 hours | 55 µM | [8] |
| MDA-MB-231 (breast cancer) | 48 hours | 0.5-1.0 µg/mL | [8][9] |
| MDA-MB-435 (breast cancer) | 48 hours | 0.5-1.0 µg/mL | [8][9] |
| Hs578t (breast cancer) | 48 hours | 0.5-1.0 µg/mL | [8][9] |
| HeLa (cervical cancer) | 48 hours | 2 µM | [3][10] |
| T. gondii tachyzoites | Not specified | 39 nM | [8] |
| RKO (colorectal cancer) | Not specified | Growth inhibition in a dose-dependent manner (G1 arrest at 0.5-1.0 µM) | [11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or other compounds as required by the experimental design. Include untreated and vehicle-only controls.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided with Annexin V kits)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as planned.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Western Blot Analysis of Stress Markers
This protocol allows for the detection of key proteins involved in the cellular stress response.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-γH2AX, anti-p21, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways Involved in this compound-Induced Cell Stress
Caption: this compound-induced cellular stress signaling cascade.
Experimental Workflow for Managing Cell Stress
Caption: Workflow for mitigating this compound-induced cell stress.
Logical Flow for Troubleshooting Cell Viability Issues
Caption: Decision tree for troubleshooting low cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitor Oxamflatin Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Scriptaid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the batch-to-batch variability of Scriptaid in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter, ensuring the consistency and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: We have received a new lot of this compound, and our experimental results are inconsistent with previous data. What are the initial steps we should take?
A1: When encountering inconsistencies with a new lot of this compound, it is crucial to perform a systematic validation. First, verify the proper storage and handling of the new lot. Ensure that the powder was stored at -20°C and protected from moisture. For stock solutions in DMSO, ensure they were stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Next, perform a side-by-side comparison of the new and old lots using a simple, quantitative assay to assess biological activity. A dose-response curve measuring the inhibition of cell proliferation or a Western blot for histone acetylation are recommended initial validation experiments.
Q2: What is an acceptable level of variability between different batches of this compound?
A2: For research-grade small molecules, there are no universally defined acceptance criteria for batch-to-batch variability. However, a good practice is to establish your own internal acceptance criteria based on the sensitivity of your assays.[3][4] For instance, the IC50 value for cell viability or the effective concentration (EC50) for inducing histone acetylation of the new batch should ideally be within a 2-fold difference of the previous, validated batch. A larger deviation may indicate a significant difference in potency that could impact your experimental outcomes.
Q3: How can we prepare and store this compound stock solutions to minimize variability?
A3: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring consistent results.
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[5] Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to one month).[1] Before use, thaw the aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the vial.
Q4: Could impurities or degradation of this compound be the cause of the observed variability?
A4: Yes, impurities from the synthesis process or degradation of the compound can lead to batch-to-batch variability. If you suspect this, consider the following:
-
Certificate of Analysis (CoA): Review the CoA for the new batch and compare the purity with the previous lot. While a high purity (e.g., >98%) is desirable, the nature of the impurities can also be a factor.
-
Analytical Chemistry: If the variability is significant and persistent, consider analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of the compound.[6]
-
Proper Storage: Ensure the compound has been stored correctly as exposure to light, moisture, or improper temperatures can lead to degradation.
Q5: Are there any known off-target effects of this compound that could contribute to variability?
A5: While this compound is a potent HDAC inhibitor, like many small molecules, it may have off-target effects.[7] These effects could potentially vary between batches due to differences in purity or the presence of specific impurities. One identified off-target of some hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7] If your experimental system is sensitive to such off-target effects, variability in these could contribute to inconsistent results.
Troubleshooting Guides
Problem 1: Decreased or No Biological Activity with a New Batch of this compound
| Possible Cause | Troubleshooting Step |
| Improper storage or handling of the new batch. | Review storage conditions of the powder and stock solutions. Ensure protection from moisture and light.[1][5] |
| Degradation of the this compound stock solution. | Prepare a fresh stock solution from the new batch of powder and repeat the experiment. |
| Lower potency of the new batch. | Perform a dose-response experiment comparing the old and new batches. Determine the IC50 for a relevant biological endpoint (e.g., cell viability). A significant shift to the right for the new batch indicates lower potency. |
| Incorrect concentration of the stock solution. | Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using spectrophotometry if the molar extinction coefficient is known. |
Problem 2: Increased Potency or Toxicity with a New Batch of this compound
| Possible Cause | Troubleshooting Step |
| Higher purity or potency of the new batch. | Perform a dose-response experiment comparing the old and new batches. A leftward shift in the IC50 curve for the new batch suggests higher potency. Adjust the working concentration accordingly. |
| Presence of cytotoxic impurities. | Review the Certificate of Analysis for any information on impurities. If the problem persists, consider using a different supplier or performing analytical chemistry to identify potential contaminants. |
| Cell line sensitivity. | Ensure you are using cells at a consistent passage number and confluency, as sensitivity to cytotoxic agents can change over time in culture. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature. This can serve as a reference when validating new batches.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | HeLa | 2 µM (at 48h) | [8] |
| MDA-MB-231, MDA-MB-435, Hs578t | 0.5-1.0 µg/mL | [9] | |
| Effective Concentration (Histone Acetylation) | PANC-1 | 6 µM (results in >100-fold increase) | [9] |
| Solubility in DMSO | - | 65 mg/mL (199.17 mM) | [9] |
Experimental Protocols
Protocol 1: Validation of a New this compound Batch using Western Blot for Histone H3 Acetylation
This protocol allows for a semi-quantitative comparison of the biological activity of two this compound batches by assessing the level of acetylated histone H3.
Materials:
-
Old and new batches of this compound (powder and/or stock solutions)
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a vehicle control (DMSO), and a range of concentrations of both the old and new batches of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities for acetyl-Histone H3 and normalize them to the total Histone H3 levels. Compare the dose-dependent increase in histone acetylation between the old and new batches of this compound.
Protocol 2: Comparative IC50 Determination of this compound Batches using a Cell Viability Assay
This protocol provides a quantitative measure of the potency of two this compound batches by determining their half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Old and new batches of this compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of both the old and new batches of this compound in complete cell culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value for each batch.
-
Compare the IC50 values of the old and new batches.
-
Visualizations
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 5. caymanchem.com [caymanchem.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound cause histone deacetylase inhibition and cell cycle arrest in HeLa cancer cells: A study on structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Scriptaid and Trichostatin A: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two widely used histone deacetylase (HDAC) inhibitors, Scriptaid and Trichostatin A (TSA). Both are potent tools in cancer research and epigenetics, but they exhibit key differences in their efficacy, toxicity, and mechanisms of action. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1] HDAC inhibitors (HDACis) counteract this process, leading to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.[1] Consequently, HDACis have emerged as a promising class of anti-cancer agents, inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2]
Trichostatin A (TSA) , an organic compound derived from Streptomyces hygroscopicus, is a classical pan-HDAC inhibitor that potently inhibits class I and II HDACs.[2][3] This compound is a synthetic, novel HDAC inhibitor, also with broad-spectrum activity, that has been noted for its lower toxicity compared to TSA.[4]
Mechanism of Action
Both this compound and TSA are classified as pan-HDAC inhibitors, targeting the zinc-containing catalytic domain of these enzymes.[5] They effectively inhibit a wide range of HDAC isoforms.
Trichostatin A (TSA) is a potent and selective inhibitor of class I and II mammalian histone deacetylase families.[3] Its mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme via its hydroxamic acid group, which blocks the catalytic activity.[6] This leads to an accumulation of acetylated histones and non-histone proteins, altering gene expression.[3]
This compound also functions as a pan-HDAC inhibitor, effectively targeting nuclear isoforms (HDAC1, HDAC2, HDAC3, and HDAC8) and cytoplasmic class IIb HDACs (HDAC6 and HDAC10).[7][8] Recent research has uncovered an additional, unanticipated mode of action for this compound: the stabilization of G-quadruplexes (G4s) in DNA.[7][8][9][10][11] This interaction with G4s, particularly in ribosomal DNA, can impair RNA polymerase I transcription and induce DNA damage, contributing to its anti-tumor effects.[7][8][9][10][11]
Data Presentation: Potency and Efficacy
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or a biological process by 50%. The following table summarizes the reported IC50 values for this compound and TSA against various HDAC isoforms and in different cell lines.
| Inhibitor | Target | IC50 Value | Assay/Cell Line | Reference |
| This compound | HDAC1 | 0.2 µM | Cell-free assay | [7][8] |
| HDAC3 | 0.1 µM | Cell-free assay | [7][8] | |
| HDAC6 | 0.01 µM | Cell-free assay | [7][8] | |
| HDAC8 | 0.3 µM | Cell-free assay | [7][8] | |
| HDAC10 | 0.3 µM | Cell-free assay | [7][8] | |
| Proliferation | 9 µM | Ishikawa endometrial cancer cells | [12] | |
| Proliferation | 55 µM | SK-OV-3 ovarian cancer cells | [12] | |
| Proliferation | 0.5-1.0 µg/mL | MDA-MB-231, MDA-MB-435, Hs578t breast cancer cells | [13] | |
| Trichostatin A (TSA) | HDAC (general) | ~1.8 nM | Cell-free assay | |
| HDAC1 | 6 nM | |||
| HDAC4 | 38 nM | |||
| HDAC6 | 8.6 nM | |||
| Proliferation | 124.4 nM (mean) | Eight breast carcinoma cell lines | ||
| Radiosensitization | 0.1 µM | SQ-20B head and neck squamous carcinoma cells | [14] |
Specificity and Off-Target Effects
While both are pan-HDAC inhibitors, their broader biological effects and toxicity profiles differ. This compound has been reported to be less toxic than TSA.[4]
Trichostatin A (TSA) , despite its high potency, is associated with higher toxicity, which has largely limited its application to laboratory settings.[8] Furthermore, TSA has been observed to have paradoxical effects, such as the inhibition of NF-Y-associated histone acetyltransferase (HAT) activity, which runs counter to the expected global increase in acetylation.
This compound is generally considered to have lower cellular toxicity.[6] Its recently discovered ability to stabilize G-quadruplexes represents a significant off-target effect that contributes to its anti-cancer activity through mechanisms independent of direct HDAC inhibition, such as inducing DNA damage.[7][8][9][10][11]
Signaling Pathways
HDAC inhibitors influence a multitude of cellular signaling pathways.
This compound has been shown to modulate the PTEN/AKT signaling pathway . In the context of traumatic brain injury, this compound treatment prevented the decrease in phosphorylated AKT (p-AKT) and phosphorylated PTEN (p-PTEN), promoting neuronal survival.[15]
Trichostatin A (TSA) can affect the NF-κB signaling pathway . In dendritic cells, TSA has been shown to down-regulate the expression of key components of this pathway, including phosphorylated IκBα and phosphorylated-p65, thereby inhibiting dendritic cell maturation.[16]
Mandatory Visualizations
Signaling Pathways
Caption: this compound modulates the PTEN/AKT signaling pathway, promoting cell survival.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a novel histone deacetylase inhibitor, enhances the response of human tumor cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichostatin A inhibits dendritic cell maturation through down-regulating NF-κ B (p65) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Scriptaid vs. SAHA (Vorinostat): which is a better HDAC inhibitor for my experiment?
When selecting a histone deacetylase (HDAC) inhibitor for your research, the choice between Scriptaid and SAHA (Vorinostat) depends on the specific experimental goals, including the desired isoform selectivity, potency, and cellular context. Both are potent, broad-spectrum HDAC inhibitors, but they exhibit different inhibitory profiles and have been characterized in a variety of experimental systems.
At a Glance: Key Differences
| Feature | This compound | SAHA (Vorinostat) |
| Primary Target(s) | Pan-HDAC inhibitor, with strong activity against Class I and IIb HDACs.[1] | Pan-HDAC inhibitor, targeting Class I and II HDACs.[2] |
| Potency | Potent, with IC50 values in the nanomolar to low micromolar range depending on the isoform.[1][3] | Highly potent, with IC50 values typically in the nanomolar range for Class I HDACs.[2][4] |
| Selectivity | Shows some preference for certain isoforms, notably potent against HDAC6.[1][5] | Generally considered a non-selective pan-HDAC inhibitor.[2][5] |
| Common Applications | Cancer research, epigenetics, cell cycle studies, and as a tool to induce gene expression.[6][7] | FDA-approved for cancer therapy (cutaneous T-cell lymphoma), widely used in cancer research, and studies of HIV latency.[8][9][10] |
| Known Off-Target Effects | Less characterized in publicly available literature compared to SAHA. | Has been shown to bind to carbonic anhydrases, which may contribute to clinical side effects.[11][12] |
Quantitative Comparison: Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for this compound and SAHA against various HDAC isoforms. Note that these values can vary between different assay systems and experimental conditions.
| HDAC Isoform | This compound IC50 (nM) | SAHA (Vorinostat) IC50 (nM) |
| HDAC1 | 640[5], 200[1] | 10[2][4], 13.7[5] |
| HDAC2 | 1400[5], 700[1] | 62.0[5] |
| HDAC3 | 320[5], 100[1] | 20[2][4], 600[5] |
| HDAC6 | 34[5], 10[1] | Data not consistently available in cited sources. |
| HDAC8 | <20[5], 300[1] | Data not consistently available in cited sources. |
-
Note: IC50 values are compiled from multiple sources and should be considered as representative. For direct comparison, it is advisable to consult the primary literature and consider the specific assay conditions.
Signaling Pathways and Experimental Considerations
HDAC inhibitors function by preventing the removal of acetyl groups from histones and other proteins, leading to a more open chromatin structure and altered gene expression. This mechanism of action can impact numerous cellular pathways.
Caption: General mechanism of HDAC inhibition by this compound and SAHA.
When designing an experiment with either inhibitor, it is crucial to determine the optimal concentration and treatment duration for your specific cell type and experimental question.
Experimental Protocols
Below are generalized protocols for common experiments involving HDAC inhibitors. It is essential to optimize these protocols for your specific experimental setup.
1. Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration of the inhibitor that is cytotoxic to the cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or SAHA (Vorinostat) stock solution (typically dissolved in DMSO)
-
96-well plates
-
Resazurin-based assay reagent (e.g., CellTiter-Blue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or SAHA in complete culture medium. A typical concentration range to test is from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
2. Western Blot for Histone Acetylation
This protocol is used to confirm the inhibitory activity of this compound or SAHA by detecting changes in histone acetylation.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or SAHA (Vorinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentration of this compound or SAHA for a specified time (e.g., 24 hours). Include an untreated or DMSO-treated control.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Caption: A typical workflow for Western blot analysis of histone acetylation.
Choosing the Right Inhibitor for Your Experiment
-
For broad-spectrum HDAC inhibition with high potency: SAHA (Vorinostat) is an excellent choice, particularly for in vivo studies due to its oral bioavailability and extensive characterization in clinical trials.[9]
-
For experiments requiring potent inhibition of HDAC6: this compound may be a more suitable option, as it has been shown to have strong activity against this particular isoform.[1][5]
-
When considering potential off-target effects: Be aware of SAHA's interaction with carbonic anhydrases.[11][12] If this is a concern for your experimental system, this compound might be a preferable alternative, although its off-target profile is less extensively documented.
-
For initial screening or proof-of-concept studies: Both inhibitors are effective tools to probe the general effects of HDAC inhibition. The choice may come down to cost, availability, and existing literature within your specific research area.
Ultimately, the best HDAC inhibitor for your experiment will depend on a careful consideration of your research question, the cellular context, and the specific HDAC isoforms you aim to target. It is always recommended to perform pilot experiments to determine the optimal conditions for your system.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]
Illuminating G-Quadruplex Stabilization in Cells: A Comparative Guide to Confirming Scriptaid's Efficacy
For researchers, scientists, and drug development professionals investigating the role of the histone deacetylase inhibitor Scriptaid in stabilizing G-quadruplex structures within a cellular context, this guide provides a comprehensive overview of key experimental methodologies and comparative data. Recent studies have revealed that beyond its established role as an HDAC inhibitor, this compound directly interacts with and stabilizes G-quadruplexes (G4s), non-canonical four-stranded DNA and RNA structures that are emerging as promising therapeutic targets in oncology. [1][2][3][4][5][6]
This guide details the experimental protocols to confirm this activity and presents a comparative analysis of this compound's effects with other known G4 stabilizing agents, supported by experimental data.
Comparative Analysis of G-Quadruplex Stabilization
The efficacy of this compound in stabilizing G-quadruplexes in cells can be quantitatively assessed and compared to a known G4 ligand, such as CX5461. Key cellular indicators include the increase in G4 structures, induction of DNA damage as a consequence of G4 stabilization, and the impact on cellular processes regulated by G4s, such as RNA polymerase I (Pol I) transcription.[1][4]
| Parameter | Control (Untreated) | This compound (1 µM) | CX5461 (1 µM) | Method |
| Nuclear G4 Fluorescence Intensity (BG4 Antibody) | Baseline | Significant Increase | Significant Increase | Immunofluorescence |
| G4 Enrichment at Ribosomal DNA (rDNA) | Baseline | Significant Increase | Not Reported in Direct Comparison | G4-ChIP-qPCR |
| DNA Damage (γH2AX Levels) | Baseline | Significant Increase | Not Reported in Direct Comparison | Western Blot |
| 45S pre-rRNA Levels (Pol I Transcription) | 100% | ~50% Decrease | ~70% Decrease | qRT-PCR |
Table 1: Comparative Effects of this compound and CX5461 on G-Quadruplex Stabilization and Downstream Cellular Events. Data is synthesized from studies on colorectal cancer cell lines.[1][4]
Experimental Workflows and Signaling Pathways
Visualizing the experimental and logical flow is crucial for understanding the methodologies used to confirm this compound's effect on G-quadruplex stabilization.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. The histone deacetylase inhibitor this compound targets G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
A Side-by-Side Comparison of Scriptaid and Valproic Acid as HDAC Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision in experimental design. This guide provides an objective, data-driven comparison of two widely used HDAC inhibitors: Scriptaid and Valproic Acid. We will delve into their mechanisms of action, inhibitory profiles, and effects on key cellular signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action: Broad vs. Selective Inhibition
Both this compound and Valproic Acid function by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on histones and other proteins. This inhibition leads to an accumulation of acetylated proteins, resulting in a more open chromatin structure and altered gene expression.[1][2][3] However, their specificity across the different classes of HDACs varies significantly.
This compound is recognized as a pan-HDAC inhibitor, demonstrating activity against a broad range of HDAC isoforms.[4] It is a hydroxamic acid-containing compound that chelates the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.
Valproic Acid (VPA) , a short-chain fatty acid, is primarily classified as a class I HDAC inhibitor, with some activity against class IIa HDACs.[5][6][7] Its mechanism of inhibition is thought to involve blocking the substrate access to the catalytic center of the enzyme.[2][3]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Valproic Acid against various HDAC isoforms and in different cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Target | This compound IC50 | Valproic Acid IC50 | Reference |
| HDAC1 | 0.2 µM, ~0.6 µM | 400 µM | [4][8] |
| HDAC2 | 0.7 µM | - | [4] |
| HDAC3 | 0.1 µM, ~0.6 µM | - | [4][8] |
| HDAC5 | - | >10,000 µM | [3] |
| HDAC6 | 0.01 µM | >10,000 µM | [3][4] |
| HDAC8 | 0.3 µM, ~1 µM | - | [4][8] |
| HDAC10 | 0.3 µM | - | [4] |
| HeLa Cells | 2 µM | 14.51 mM (72h) | [9][10] |
| Ishikawa Cells | 9 µM | - | [11] |
| SK-OV-3 Cells | 55 µM | - | [11] |
| MDA-MB-231 Cells | 0.5-1.0 µg/mL | - | [11] |
| L929 Cells | - | ~0.58 mM (Erk1/2 phosphorylation) | [12] |
Signaling Pathways and Cellular Effects
The broad inhibitory profile of this compound and the more selective nature of Valproic Acid result in the modulation of distinct signaling pathways and cellular outcomes.
This compound has been shown to modulate the PI3K/AKT signaling pathway , a critical pathway for cell survival and proliferation.[1][13] By inhibiting HDACs, this compound can lead to the hyperacetylation of proteins that regulate this pathway, ultimately impacting cell growth and apoptosis.[14] Studies have also indicated that this compound can induce cell cycle arrest, typically at the G1 or G2/M phase, depending on the concentration and cell type.[11][14][15]
Valproic Acid influences a number of signaling cascades. It has been reported to activate the extracellular signal-regulated kinase (ERK) pathway and the Wnt/β-catenin pathway .[5][16][17] Furthermore, VPA is known to inhibit glycogen synthase kinase 3β (GSK-3β) , a key enzyme involved in numerous cellular processes, including metabolism, cell cycle, and neuronal function.[18] The inhibition of HDACs by VPA can lead to the induction of differentiation and/or apoptosis in transformed cells.[2][3][19]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General mechanism of HDAC inhibition by this compound or Valproic Acid.
Caption: Key signaling pathways affected by this compound and Valproic Acid.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Valproic Acid.
HDAC Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits and published methods.[20][21][22][23][24]
1. Reagent Preparation:
- Prepare HDAC Assay Buffer, HDAC Substrate (e.g., Boc-Lys(Ac)-AMC), and Developer solution as per the manufacturer's instructions.
- Prepare serial dilutions of the test inhibitors (this compound and Valproic Acid) and a positive control inhibitor (e.g., Trichostatin A).
2. Sample Preparation:
- Prepare nuclear or whole-cell extracts from cells treated with the inhibitors or vehicle control.
- Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).
3. Assay Procedure:
- In a 96-well microplate, add the HDAC Assay Buffer, the cell extract (containing HDAC enzymes), and the test inhibitors or vehicle.
- Initiate the reaction by adding the HDAC Substrate to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding the Developer solution, which contains a protease to digest the deacetylated substrate and release the fluorophore.
- Incubate for an additional 15-30 minutes at 37°C.
4. Data Acquisition and Analysis:
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
- Calculate the percentage of HDAC inhibition for each inhibitor concentration compared to the vehicle control.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of inhibitors on cell proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
- Treat the cells with various concentrations of this compound, Valproic Acid, or vehicle control.
- Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
3. MTT Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Solubilization:
- Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound and Valproic Acid are both valuable tools for studying the role of histone acetylation in various biological processes. The choice between them will largely depend on the specific research question. This compound, as a pan-HDAC inhibitor, is suitable for studies requiring broad inhibition of HDAC activity. In contrast, Valproic Acid's selectivity for class I HDACs makes it a useful tool for dissecting the specific functions of this class of enzymes. The provided data and protocols should serve as a valuable resource for researchers in designing and interpreting their experiments with these important compounds.
References
- 1. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel histone deacetylase inhibitor, protects against traumatic brain injury via modulation of PTEN and AKT pathway : this compound protects against TBI via AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibitor this compound induces cell cycle arrest and epigenetic change in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HDAC inhibitory activity assay [bio-protocol.org]
- 22. assaygenie.com [assaygenie.com]
- 23. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 24. abcam.com [abcam.com]
Ensuring Specificity: A Guide to Control Experiments for Scriptaid, a Histone Deacetylase Inhibitor
For researchers, scientists, and drug development professionals utilizing the histone deacetylase (HDAC) inhibitor Scriptaid, ensuring the observed biological effects are specifically due to its intended mechanism of action is paramount. This guide provides a framework for designing and interpreting control experiments to validate the specificity of this compound's effects, comparing its performance with other common HDAC inhibitors, and offering detailed experimental protocols.
Understanding this compound's Mechanism of Action
This compound is a pan-HDAC inhibitor, meaning it targets a broad range of histone deacetylase enzymes.[1][2] HDACs are crucial regulators of gene expression, removing acetyl groups from histones and other proteins, which generally leads to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and altered gene expression.[3][4] This modulation of gene expression underlies many of this compound's observed biological effects, including cell cycle arrest, apoptosis, and cellular differentiation.[5][6] Recent research has also uncovered that this compound can interact with G-quadruplexes, which may contribute to its diverse cellular activities.[7]
To confidently attribute experimental outcomes to this compound's HDAC inhibitory activity, a series of rigorous control experiments are essential. These controls help to distinguish on-target effects from off-target effects, which are unintended interactions of the compound with other cellular components.
Key Control Experiments to Ensure Specificity
A multi-pronged approach employing various controls is the most effective strategy to ascertain the specificity of this compound's actions.
The Inactive Analog Control: this compound vs. Nullscript
The most critical control is the use of a structurally similar but biologically inactive analog. Nullscript serves as an ideal negative control for this compound. While structurally related, Nullscript lacks the functional group necessary for HDAC inhibition.[8] Therefore, any biological effect observed with this compound but not with Nullscript at equivalent concentrations can be more confidently attributed to HDAC inhibition.
Experimental Data Comparison: this compound vs. Nullscript
While direct head-to-head published data is limited, the conceptual basis of using Nullscript is to demonstrate a lack of effect. Below is a representative table illustrating the expected outcomes.
| Assay | This compound | Nullscript | Expected Outcome Interpretation |
| HDAC Activity | Potent Inhibition (nM to low µM IC50) | No significant inhibition | Demonstrates Nullscript's lack of on-target activity. |
| Cell Viability | Dose-dependent decrease | No significant effect at similar concentrations | Links cytotoxicity to HDAC inhibition. |
| Histone Acetylation | Increased levels of acetylated histones (e.g., Ac-H3, Ac-H4) | No change in histone acetylation | Confirms this compound's mechanism of action in cells. |
| Target Gene Expression | Altered expression of known HDAC target genes | No change in target gene expression | Connects gene regulation to HDAC inhibition. |
Note: The lack of directly comparable published quantitative data for this compound and Nullscript is a limitation. Researchers should perform these direct comparisons in their experimental systems.
Comparison with Structurally and Mechanistically Different HDAC Inhibitors
Comparing this compound's effects with other well-characterized HDAC inhibitors that have different chemical structures but similar targets can further strengthen the evidence for on-target effects. Trichostatin A (TSA) and Vorinostat (SAHA) are two commonly used pan-HDAC inhibitors.[1] Observing similar biological outcomes with these structurally distinct compounds suggests that the effects are due to the shared mechanism of HDAC inhibition rather than a unique off-target effect of this compound's chemical scaffold.
Comparative Inhibitory Activity of Pan-HDAC Inhibitors
The following table summarizes representative IC50 values for this compound, TSA, and Vorinostat against various HDAC isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| HDAC Isoform | This compound (IC50) | Trichostatin A (TSA) (IC50) | Vorinostat (SAHA) (IC50) |
| HDAC1 | ~0.6 µM[9] | ~20 nM | ~110-370 nM[10] |
| HDAC2 | ~0.7 µM[2] | ~20 nM | - |
| HDAC3 | ~0.6 µM[9] | ~20 nM | - |
| HDAC6 | ~34 nM[11] | ~10 nM | - |
| HDAC8 | ~1 µM[9] | - | - |
Data compiled from multiple sources; direct comparison should be made under identical experimental conditions.
Rescue Experiments
In a rescue experiment, the cellular phenotype induced by this compound is reversed by manipulating a downstream effector. For example, if this compound induces apoptosis through the upregulation of a specific pro-apoptotic gene, silencing that gene using techniques like siRNA or CRISPR/Cas9 should rescue the cells from this compound-induced cell death. A successful rescue experiment provides strong evidence for a specific molecular pathway being responsible for the observed phenotype.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HDAC Activity Assay
This assay directly measures the inhibitory effect of this compound on HDAC enzyme activity.
Protocol:
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, Trichostatin A (as a positive control), this compound, and Nullscript.
-
Procedure:
-
Prepare a serial dilution of this compound, Nullscript, and TSA.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the diluted compounds to the wells.
-
Incubate for a pre-determined time at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This experiment assesses this compound's ability to induce histone hyperacetylation in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound, Nullscript, and a vehicle control (e.g., DMSO) for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Nullscript. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and generate dose-response curves to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This experiment determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound, Nullscript, or a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure changes in the expression of specific genes in response to this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound, Nullscript, or a vehicle control. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for your target genes and a housekeeping gene (for normalization), and a qPCR master mix.
-
Data Collection: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method like the ΔΔCt method, normalizing to the housekeeping gene.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the molecular pathways involved, the following diagrams are provided.
Caption: General workflow for control experiments to validate this compound's specificity.
Caption: Simplified signaling pathway of this compound's action as an HDAC inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Histone Deacetylase Inhibitor, Protects Against Traumatic Brain Injury via Modulation of PTEN and AKT Pathway: this compound Protects Against TBI via AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the Histone Acetylation, DNA Methylation and Development of Buffalo Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound overcomes hypoxia-induced cisplatin resistance in both wild-type and mutant p53 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Scriptaid and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by the histone deacetylase inhibitor (HDACi) Scriptaid and other commonly used HDACis, including Trichostatin A (TSA), Suberoylanilide Hydroxamic Acid (SAHA), and Entinostat (MS-275). The information presented is supported by experimental data from publicly available research to assist in evaluating these compounds for research and drug development purposes.
Introduction to HDAC Inhibitors and Gene Expression
Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This alteration in the epigenetic landscape can result in the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis. While HDACis share a common mechanism of action, their specific effects on gene expression can vary depending on their chemical structure, class specificity, and the cellular context.
Comparative Analysis of Gene Expression Changes
HDAC inhibitors induce widespread changes in gene expression, affecting hundreds to thousands of genes. While there is an overlap in the pathways modulated by different HDACis, distinct gene expression signatures have been observed.
This compound: A Profile of Altered Gene Expression
This compound is a pan-HDAC inhibitor that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In a study on RKO colorectal cancer cells, treatment with this compound resulted in the altered expression of 278 genes. While a complete list of these genes is not publicly available, research has highlighted the modulation of key genes involved in critical cellular processes. In glioma cells, this compound has been shown to increase the expression of genes involved in cell-cycle regulation (p21 and p27) and DNA damage response (γH2AX) in a JNK-dependent manner. Furthermore, in endometrial and ovarian cancer cells, this compound treatment led to altered expression of genes related to cell growth, malignant phenotype, and apoptosis.
Other HDAC Inhibitors: A Quantitative Look
In contrast to the more descriptive data available for this compound, several studies have provided quantitative data on the gene expression changes induced by other HDACis.
| HDAC Inhibitor | Cell Line | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |
| Trichostatin A (TSA) | Pancreatic Cancer (PaCa44) | 306 (with a >3-fold change) | Cell proliferation, Signaling, Transcription, Apoptosis | |
| SAHA (Vorinostat) | CD4+ T Cells | 1,847 (modestly modulated) | Glycolysis/Gluconeogenesis, tRNA Modification, Histone Acetyltransferase Complex | |
| SAHA (Vorinostat) | CD4+ T Cells | 1,382 (dose-responsive) | T cell activation (net downregulation) | |
| MS-275 (Entinostat) | Neutrophil Progenitors | 432 (log2 fold change > 1) | Neutrophil differentiation | |
| SAHA (Vorinostat) | Neutrophil Progenitors | 364 (log2 fold change > 1) | Cytokine production |
Signaling Pathways Modulated by this compound and Other HDACis
HDAC inhibitors exert their effects by impinging on various signaling pathways that control cell fate.
This compound-Modulated Signaling Pathways
This compound has been demonstrated to modulate several key signaling pathways implicated in cancer progression. The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of this compound-induced apoptosis in glioma cells. Additionally, this compound has been shown to protect against traumatic brain injury by modulating the PTEN/AKT signaling pathway. The tumor suppressor p53 pathway is also a target of this compound, which can overcome cisplatin resistance in lung cancer cells with both wild-type and mutant p53.
Comparative Guide to Alternative HDAC Inhibitors for Validating Scriptaid's Findings
For researchers utilizing Scriptaid, a well-characterized pan-histone deacetylase (HDAC) inhibitor, validating experimental findings with alternative compounds is a critical step to ensure that the observed biological effects are due to HDAC inhibition rather than off-target activities. This guide provides a comprehensive comparison of two widely used alternative HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), offering objective performance data and detailed experimental protocols to facilitate robust validation studies.
This compound is a hydroxamic acid-based pan-HDAC inhibitor that shows activity against multiple HDAC isoforms in the micromolar to nanomolar range.[1] To confirm that the cellular or biochemical effects observed with this compound are a direct result of its intended mechanism, it is essential to reproduce the key findings with structurally and functionally similar, yet distinct, inhibitors. Vorinostat and TSA are excellent candidates for this purpose, as they are also pan-HDAC inhibitors but exhibit different potency and kinetic profiles.
Comparative Data of HDAC Inhibitors
The following tables summarize the inhibitory activity and cellular cytotoxicity of this compound, Vorinostat (SAHA), and Trichostatin A (TSA). These values represent the concentration required to inhibit 50% of enzyme activity (IC50) or cell viability and are crucial for designing validation experiments.
Table 1: Inhibitory Activity (IC50) against HDAC Isoforms
| Inhibitor | Class | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | HDAC10 |
| This compound | Pan-HDACi | 0.2 µM[1] | 0.7 µM[1] | 0.1 µM[1] | - | 0.01 µM[1] | 0.3 µM[1] | 0.3 µM[1] |
| Vorinostat (SAHA) | Pan-HDACi | 10 nM[2] | 62 nM[3] | 20 nM[2] | - | - | <20 nM[3] | - |
| Trichostatin A (TSA) | Pan-HDACi | 4.99 - 6 nM[4] | - | 5.21 nM | 27.6 nM | 8.6 - 16.4 nM[4] | - | 24.3 nM |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Inhibitor | NCI-H460 (Lung) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Daudi (Lymphoma) |
| This compound | - | - | - | - | - |
| Vorinostat (SAHA) | 1.21 µM (72h)[5] | - | 0.75 µM[2] | 2.5-7.5 µM[2] | 0.49 µM (72h)[6] |
| Trichostatin A (TSA) | - | 36.4 µM[7] | 26.4-124.4 nM[4] | - | - |
Note: Cytotoxicity is time and cell-line dependent. The conditions (e.g., incubation time) are provided where available.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to validating HDAC inhibitor findings.
Caption: Mechanism of action for pan-HDAC inhibitors like this compound.
Caption: Experimental workflow for validating HDAC inhibitor findings.
Caption: Logical comparison of alternative pan-HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This biochemical assay measures the direct inhibitory effect of a compound on recombinant HDAC enzyme activity.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine. When deacetylated by an HDAC enzyme, a developer solution cleaves the peptide, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitor (this compound, SAHA, TSA) dissolved in DMSO
-
Developer solution containing a protease (e.g., Trypsin)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 350-380 nm/440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, SAHA) and a positive control inhibitor (TSA) in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor or vehicle (DMSO)
-
Diluted HDAC enzyme
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction. The final volume should be approximately 50 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop & Develop: Add 50 µL of Developer solution to each well to stop the enzymatic reaction and initiate fluorophore release.
-
Second Incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Western Blot for Acetylated Histones
This cellular assay confirms that the inhibitor increases histone acetylation within cells, a hallmark of HDAC inhibition.
Materials:
-
Cell line of interest
-
HDAC Inhibitors (this compound, SAHA, TSA)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3, Anti-β-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 6-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity and normalize the acetyl-histone signal to the total histone or loading control (β-Actin) signal.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability and is used to determine the cytotoxic IC50 of an inhibitor.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
Materials:
-
Cell line of interest
-
HDAC Inhibitors
-
96-well clear, flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor. Add the compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium iodide is a fluorescent dye that intercalates into the DNA of cells. The fluorescence intensity is directly proportional to the DNA content. Since PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized.[16]
Materials:
-
Cell line of interest
-
HDAC Inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (for fixation)
-
PI Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with HDAC inhibitors as described for other cellular assays. Collect both adherent and floating cells.
-
Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with PBS.[16]
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[17][18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 300-500 µL of PI Staining Solution.[19]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light. The RNase A will degrade RNA to ensure that only DNA is stained.[20]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Histone Modification [labome.com]
- 11. epigentek.com [epigentek.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
